Alpha-Solamarine
Description
This compound has been reported in Solanum tuberosum, Solanum dulcamara, and other organisms with data available.
Properties
CAS No. |
20318-30-3 |
|---|---|
Molecular Formula |
C45H73NO16 |
Molecular Weight |
884.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33-,34+,35-,36+,37+,38-,39+,40-,41-,42+,43-,44-,45-/m0/s1 |
InChI Key |
QCTMYNGDIBTNSK-AQZQQWEISA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |
melting_point |
278-281°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of α-Solanine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Solanine, a glycoalkaloid predominantly found in plants of the Solanaceae family, such as potatoes and tomatoes, has garnered significant attention for its potential as an anticancer agent.[1] Numerous in vitro and in vivo studies have demonstrated its cytotoxic effects against a variety of cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which α-solanine exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic properties of this natural compound.
Data Presentation: Quantitative Effects of α-Solanine on Cancer Cells
The cytotoxic and anti-proliferative effects of α-solanine have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the impact on cell cycle distribution.
Table 1: IC50 Values of α-Solanine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HTR-8/SVneo | Trophoblast | ~20-30 | 24 | [3] |
| RKO | Colorectal Cancer | ~20.84 | Not Specified | [1] |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | [1] |
| JEG-3 | Choriocarcinoma | >30 | Not Specified | [3] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | [4] |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | [5] |
| SW1990 | Pancreatic Cancer | Not Specified | Not Specified | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | [5] |
| A549 | Lung Cancer | 3.40 | Not Specified | [6] |
| H1299 | Lung Cancer | 4.09 | Not Specified | [6] |
Table 2: Effect of α-Solanine on Cell Cycle Distribution in RKO Colorectal Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | Not Specified | Not Specified | Not Specified | [4] |
| α-Solanine (dose-dependent) | Increased | Decreased | Decreased | [4] |
Core Mechanisms of Action
α-Solanine's anticancer activity is multifaceted, primarily driven by the induction of apoptosis and cell cycle arrest through the modulation of several critical signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which α-solanine eliminates cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway:
α-Solanine disrupts the mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic cascade.[2][7] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c and Smac.[2] The release of these factors is regulated by the Bcl-2 family of proteins. α-Solanine has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting mitochondrial outer membrane permeabilization.[2][3] Cytoplasmic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2]
Extrinsic (Death Receptor) Pathway:
The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. While the direct interaction of α-solanine with death receptors is not fully elucidated, it has been shown to activate caspase-8, a key initiator caspase in this pathway.[1] The activation of caspase-8 can also lead to the activation of caspase-3, converging with the intrinsic pathway to execute apoptosis.
Caption: α-Solanine induces apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest
α-Solanine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[3][4] In colorectal cancer cells, α-solanine has been observed to cause an accumulation of cells in the G0/G1 phase, accompanied by a decrease in the S and G2/M phases.[4] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4).[1][4]
Caption: α-Solanine causes G0/G1 cell cycle arrest by downregulating Cyclin D1/CDK4.
Modulation of Signaling Pathways
The anticancer effects of α-solanine are mediated through its influence on several key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
a) PI3K/Akt Pathway:
The Phosphatidylinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[8] α-Solanine has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby suppressing this pro-survival pathway.[1] Inhibition of the PI3K/Akt pathway can contribute to the induction of apoptosis and the inhibition of cell growth.
b) MAPK Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, plays a complex role in cancer, regulating processes like proliferation, differentiation, and apoptosis.[9] α-Solanine has been reported to restrict the phosphorylation of ERK1/2, a key component of the MAPK pathway that is often hyperactivated in cancer.[1][10] By inhibiting ERK1/2 phosphorylation, α-solanine can impede tumor cell proliferation and survival.[11]
c) NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[12] α-Solanine has been demonstrated to inhibit the NF-κB signaling pathway.[13] It can downregulate the levels of phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα), key proteins in the activation of this pathway.[13] This inhibition of NF-κB contributes to the anti-inflammatory and pro-apoptotic effects of α-solanine.
Caption: α-Solanine inhibits pro-survival signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the effects of α-solanine.
Cell Viability Assay (CCK8 Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of α-solanine (e.g., 0, 10, 20, 30, 40 µM) for a specified duration (e.g., 24, 48, 72 hours).[3] A vehicle control (e.g., DMSO) should be included.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of α-solanine for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blot Analysis
-
Cell Lysis: After treatment with α-solanine, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK, p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for evaluating α-solanine's anticancer effects.
Conclusion and Future Directions
α-Solanine demonstrates significant potential as an anticancer agent by inducing apoptosis and cell cycle arrest in cancer cells. Its ability to modulate critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, underscores its multifaceted mechanism of action. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of α-solanine.
Future studies should focus on elucidating the precise molecular targets of α-solanine, optimizing its delivery to tumor sites to enhance efficacy and minimize potential toxicity, and evaluating its synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for the development of α-solanine as a novel cancer therapy.
References
- 1. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A narrative review of the antitumor studies of solanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of PI3-K/Akt and reduction of SP1 and p65 expression increase the effect of solamargine on suppressing EP4 expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Solanine inhibits vascular endothelial growth factor expression by down-regulating the ERK1/2-HIF-1α and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Alpha-solanine inhibits endothelial inflammation via nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of α-Solanine: A Technical Guide for Researchers
Abstract
α-Solanine, a steroidal glycoalkaloid predominantly found in plants of the Solanaceae family, has garnered significant attention for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the biological effects of α-solanine extracts, with a primary focus on its anticancer properties. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the molecular pathways it modulates. The information presented is a synthesis of current scientific literature, offering a foundation for further investigation into the therapeutic potential of α-solanine.
Introduction
α-Solanine is a naturally occurring glycoalkaloid that has been investigated for a range of biological effects, including anti-inflammatory, antipyretic, anti-allergic, and antibiotic properties.[2] Recently, its potential as an anticancer agent has become a major area of research.[2][3] Numerous in vitro and in vivo studies have demonstrated that α-solanine can inhibit the proliferation of various cancer cell lines and suppress tumor growth. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. This guide will explore these biological activities in detail, providing the necessary technical information for researchers to build upon existing knowledge.
Biological Activities of α-Solanine
The primary focus of α-solanine research has been its potent anticancer effects observed across a variety of cancer types.
Cytotoxicity and Antiproliferative Effects
α-Solanine exhibits significant cytotoxic and antiproliferative activity against a broad spectrum of cancer cell lines. This activity is typically dose-dependent. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined for α-solanine in numerous cancer cell lines.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of α-solanine is the induction of programmed cell death, or apoptosis. α-Solanine has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A critical event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. α-Solanine treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) has been observed.
Cell Cycle Arrest
In addition to inducing apoptosis, α-solanine can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Studies have reported that α-solanine can cause cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type and the concentration of the compound. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Anti-Metastatic and Anti-Angiogenic Effects
The metastatic spread of cancer is a major cause of mortality. α-Solanine has been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic process. This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. Furthermore, α-solanine can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, by inhibiting signaling pathways involved in vascular development.
Quantitative Data on α-Solanine Activity
The following tables summarize the reported IC50 values of α-solanine in various cancer cell lines and its dose-dependent effects on key apoptotic proteins.
Table 1: IC50 Values of α-Solanine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| RL95-2 | Endometrial Cancer | 24 | 26.27 |
| RKO | Colorectal Cancer | Not Specified | ~19-25 (effective range) |
| HCT-116 | Colorectal Cancer | Not Specified | 20.32 |
| JEG-3 | Choriocarcinoma | 24 | >30 (apoptosis at 30 µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified | ~12-21 (tested range) |
Table 2: Dose-Dependent Effects of α-Solanine on Apoptotic Protein Expression in EC9706 Esophageal Carcinoma Cells
| α-Solanine Concentration | Relative Bcl-2 Expression (Fold Change vs. Control) | Relative Bax Expression (Fold Change vs. Control) |
| Low | Decreased | Increased |
| Medium | Further Decreased | Further Increased |
| High | Significantly Decreased | Significantly Increased |
Data synthesized from a study by Lu et al., which demonstrated a dose-dependent decrease in Bcl-2 and increase in Bax protein levels with increasing concentrations of α-solanine.
Signaling Pathways Modulated by α-Solanine
α-Solanine exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. α-Solanine has been shown to inhibit the NF-κB signaling pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
Caption: α-Solanine inhibits the NF-κB signaling pathway.
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Upon cellular stress, p53 can induce cell cycle arrest, senescence, or apoptosis. α-Solanine has been shown to activate the p53 pathway, leading to an increase in the expression of its downstream target, the pro-apoptotic protein Bax. This contributes to the induction of apoptosis in cancer cells.
Caption: α-Solanine induces apoptosis via the p53 and mitochondrial pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of α-solanine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of α-solanine on cancer cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., RKO, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
α-Solanine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of α-solanine in complete culture medium. Remove the old medium from the wells and add 100 µL of the α-solanine dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest α-solanine concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the α-solanine concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with α-solanine using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
α-Solanine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of α-solanine for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins (e.g., Bcl-2, Bax, NF-κB) in cancer cells treated with α-solanine.
-
Materials:
-
Cancer cell line of interest
-
α-Solanine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., anti-Bcl-2, anti-Bax, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with α-solanine, then lyse the cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
α-Solanine demonstrates significant potential as a bioactive compound, particularly in the context of cancer therapy. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like NF-κB and p53 highlights its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic promise of α-solanine and explore its development as a novel anticancer agent. Further research is warranted to optimize its efficacy and safety profile for potential clinical applications.
References
- 1. Inhibitory effect of α-solanine on esophageal carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Solamarine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-solamarine and its related glycoalkaloids represent a class of bioactive compounds predominantly found in the Solanum genus of the Solanaceae family. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and its analogs, detailed methodologies for their isolation and purification, and an exploration of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound and Related Glycoalkaloids
This compound and structurally similar glycoalkaloids are secondary metabolites produced by various plants of the Solanum species. The concentration and specific profile of these compounds can vary significantly depending on the plant species, cultivar, part of the plant, and developmental stage.
The term "this compound" is sometimes used to refer to a specific glycoalkaloid, but more broadly, the key bioactive glycoalkaloids of interest in this family are α-solanine and α-chaconine (predominantly in potatoes), and α-solamargine and α-solasonine (prevalent in eggplants and other Solanum species). These compounds share a common steroidal aglycone, solanidine (B192412) or solasodine, linked to a carbohydrate moiety.[1]
Quantitative Data on Glycoalkaloid Content
The following tables summarize the quantitative data on the concentration of major glycoalkaloids in various Solanum species.
Table 1: Glycoalkaloid Content in Solanum tuberosum (Potato)
| Cultivar/Variety | Plant Part | α-Solanine (mg/100g FW) | α-Chaconine (mg/100g FW) | Total Glycoalkaloids (TGA) (mg/100g FW) | Reference |
| Various (18 varieties) | Peel | Higher than flesh | Higher than flesh, principal alkaloid | Up to >200 mg/kg FW in 11 varieties | [2] |
| Various (18 varieties) | Flesh | Lower than peel | Lower than peel | <200 mg/kg FW | [2] |
| Not specified | Leaves | - | - | >200 mg/100g FW | [3] |
| Not specified | Sprouts | - | - | High concentrations | [3] |
*FW: Fresh Weight. The safe limit for TGA in potato tubers for human consumption is generally considered to be ≤20 mg/100g FW (200 mg/kg FW).
Table 2: Glycoalkaloid Content in Solanum melongena (Eggplant) and Related Species
| Species | Plant Part | α-Solamargine (mg/100g WB) | α-Solasonine (mg/100g WB) | Reference |
| S. melongena | Fruit | 0.58 - 4.56 | 0.17 - 1.0 | |
| S. aethiopicum | Fruit | 0.58 - 4.56 | 0.17 - 1.0 | |
| S. macrocarpon | Fruit | 124 - 197 | 16 - 23 | |
| Iranian Genotype D1 | Flower Buds | - | 135.63 µg/g | |
| Iranian Genotype D1 | Leaf | - | 113.29 µg/g | |
| Iranian Genotype D1 | Mature Fruit | - | 21.55 µg/g | |
| Iranian Genotype J10 | Flower Buds | - | 478.81 µg/g | |
| Iranian Genotype J10 | Leaf | - | 249.32 µg/g | |
| Iranian Genotype J10 | Mature Fruit | - | 45.55 µg/g |
*WB: Wet Basis. Note the significantly higher concentrations in S. macrocarpon.
Table 3: Glycoalkaloid Content in Solanum nigrum Complex
| Species | β-Solamargine (mg/g) | α-Solamargine (mg/g) | Solasonine (mg/g) | α-Solanine (mg/g) | Reference |
| S. americanum | nd | 1.96 | 3.5 | 3.29 | |
| S. chenopodioides | 2.53 | nd | 4.4 | 3.08 | |
| S. nigrum | 1.69 | 5.03 | 5.8 | 4.7 | |
| S. retroflexum | 4.78 | 1.45 | 2.9 | 5.7 | |
| S. villosum | 9.8 | 1.17 | 2.01 | 1.5 |
*nd: Not detected.
Experimental Protocols for Isolation and Purification
The isolation of this compound and related glycoalkaloids from plant material involves extraction, purification, and analytical determination. The following protocols are detailed methodologies for these key steps.
Extraction
Protocol 2.1.1: General Solvent Extraction
This protocol is a general method for the extraction of glycoalkaloids from plant material.
-
Sample Preparation: Freeze-dry the plant material (e.g., eggplant flesh, potato peels) and grind it into a fine powder.
-
Extraction:
-
Mix approximately 50 mg of the powdered plant material with 25 mL of 5% acetic acid in water.
-
Perform the extraction twice using an ultrasonic bath for a specified duration (e.g., 30 minutes).
-
Centrifuge the mixture to separate the supernatant.
-
Combine the supernatants from both extractions.
-
-
pH Adjustment and Liquid-Liquid Extraction:
-
Filter the combined supernatant.
-
Adjust the pH of the filtrate to a basic range (e.g., pH 9-11) with NaOH.
-
Extract the aqueous solution with butanol three times.
-
Combine the butanol fractions and evaporate to dryness under reduced pressure.
-
-
Final Preparation: Dissolve the dried residue in a suitable solvent (e.g., methanol) and filter before chromatographic analysis.
Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE) from Potato Peels
This protocol details a single-stage process for both extraction and conversion of α-solanine and α-chaconine.
-
Sample and Solvent: Use potato peel powder as the plant material. The extraction solvent is water, without the need for organic solvents.
-
Ultrasonic Treatment:
-
Place the potato peel powder in an ultrasonic bath operating at 25 kHz.
-
Apply an ultrasonic power density of 35-50 W/L.
-
Process for 20-40 minutes.
-
-
Analysis: The resulting extract can be directly analyzed by UHPLC-qTOF-MS. This method facilitates the concomitant extraction and conversion of α-glycoalkaloids to their β-forms.
Purification
Protocol 2.2.1: Solid-Phase Extraction (SPE)
SPE is a common method for cleaning up crude extracts before analytical chromatography.
-
Column Conditioning: Condition a C18 SPE column with 3 mL of acetonitrile (B52724) (ACN) followed by 3 mL of 5 mM HCl.
-
Sample Loading: Load the crude extract onto the conditioned column.
-
Washing: Rinse the column with 3 mL of 20% ACN to remove impurities.
-
Elution: Elute the glycoalkaloids with 3 mL of 60% ACN in 0.01 M phosphate (B84403) buffer.
-
Storage: Store the eluted fraction in the dark at 5°C until HPLC analysis.
-
Note: Other SPE sorbents like Oasis HLB have shown high recovery rates (approximately 100%) for potato glycoalkaloids.
-
Protocol 2.2.2: Column Chromatography
Column chromatography is used for the preparative isolation of individual glycoalkaloids.
-
Stationary Phase: Pack a glass column with silica (B1680970) gel mixed with a suitable solvent system (e.g., chloroform (B151607) and methanol, 3:2).
-
Sample Loading: Dissolve the crude aqueous alkaloid-enriched fraction in a hydromethanolic solution (10% dH₂O), mix with silica gel, dry, and load it onto the top of the packed column.
-
Elution:
-
Begin elution with 100% chloroform and gradually increase the polarity by adding methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Pool similar fractions based on their TLC profiles.
-
Further purify the pooled fractions using solid-phase extraction with a C18 column, eluting with a gradient of acetonitrile and water.
-
For final separation of co-eluting compounds, preparative TLC can be employed using a solvent system such as methanol:ethyl acetate:acetone (4:4:2).
-
Signaling Pathways and Experimental Workflows
This compound and its analogs exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Signaling Pathways
Apoptosis Induction by α-Solanine:
α-Solanine induces programmed cell death (apoptosis) in cancer cells through multiple mechanisms. It can trigger the mitochondrial pathway of apoptosis by altering the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. Furthermore, α-solanine can modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.
Caption: α-Solanine induced apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition by α-Solanine:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. α-Solanine has been shown to inhibit this pathway. It downregulates the phosphorylation of Akt and mTOR, key components of this pathway. Inhibition of this pathway can lead to the induction of autophagy and apoptosis in cancer cells.
Caption: Inhibition of PI3K/Akt/mTOR pathway by α-solanine.
Experimental Workflows
Workflow for Glycoalkaloid Isolation and Identification:
The following diagram illustrates a typical workflow for the isolation and identification of glycoalkaloids from plant sources.
Caption: General workflow for glycoalkaloid isolation.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and key signaling pathways associated with this compound and related glycoalkaloids. The presented data and protocols offer a solid foundation for researchers and professionals in the field of natural product drug discovery. Further research into the specific mechanisms of action and the development of efficient and scalable isolation techniques will be crucial for harnessing the full therapeutic potential of these promising bioactive compounds.
References
A Comprehensive Review of the Therapeutic Potential of Alpha-Solamarine
An In-depth Technical Guide for Researchers and Drug Development Professionals
The glycoalkaloid α-solamarine, naturally occurring in plants of the Solanaceae family, such as potatoes and tomatoes, has garnered significant scientific interest for its diverse pharmacological activities.[1] Historically considered a plant-defense compound, recent research has unveiled its potential as a therapeutic agent, demonstrating notable anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of α-solamarine's therapeutic potential, with a focus on its mechanisms of action, preclinical evidence, and the experimental protocols utilized in its investigation.
Anticancer Potential of Alpha-Solamarine
A substantial body of evidence from in vitro and in vivo studies highlights the potent anticancer effects of α-solamarine across various cancer types.[1][2] Its cytotoxic activity has been demonstrated against a range of cancer cell lines, including those of the liver, colon, melanoma, and pancreas.[2] The anticancer efficacy of α-solamarine is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis.[1][2]
1.1. In Vitro Anticancer Activity
The cytotoxic effects of α-solamarine on various cancer cell lines are summarized in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Liver Cancer | 7.89 | |
| PANC-1 | Pancreatic Cancer | - | |
| SW1990 | Pancreatic Cancer | - | |
| MIA PaCa-2 | Pancreatic Cancer | - | |
| SGC-7901 | Gastric Cancer | - | [3] |
| HeLa | Cervical Cancer | - |
1.2. In Vivo Anticancer Activity
Preclinical studies using animal models have further corroborated the anticancer potential of α-solamarine. Table 2 summarizes the key findings from in vivo investigations.
| Cancer Model | Animal Model | Dosage | Tumor Reduction | Reference |
| Pancreatic Cancer Xenograft | Mice | 6 µg/g for 2 weeks | 61% (volume), 43% (weight) | |
| Breast Cancer Animal Model | - | 2 µg/g for 2 weeks | Decline in tumor incidence | [2] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.
2.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which α-solamarine eliminates cancer cells.[1] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]
-
Intrinsic Pathway : α-solamarine modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4][6]
-
Extrinsic Pathway : The compound upregulates the expression of death receptors such as Tumor Necrosis Factor Receptor I (TNFR-I) and Fas receptor.[4] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[4]
2.2. Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in cancer cells, promoting proliferation and survival.[7] this compound has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus where it would otherwise regulate the transcription of target genes involved in tumorigenesis.[7][8]
Anti-inflammatory and Antimicrobial Activities
Beyond its anticancer effects, α-solamarine also exhibits significant anti-inflammatory and antimicrobial properties.
3.1. Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key regulator of inflammation, and its inhibition by α-solamarine leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
3.2. Antimicrobial Activity
This compound has demonstrated activity against a range of pathogens, including bacteria and fungi.[1] Its antimicrobial properties make it a candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of α-solamarine's therapeutic potential.
4.1. Extraction and Purification of this compound
A common method for the extraction and purification of α-solamarine involves High-Performance Liquid Chromatography (HPLC).
-
Extraction : Plant material (e.g., potato peels) is powdered and extracted with a solvent such as 70% methanol, often with the aid of ultrasonication to improve efficiency.[7]
-
Purification : The crude extract is then subjected to preparative HPLC on a C18 column. A mobile phase gradient of acetonitrile (B52724) and a buffer (e.g., potassium dihydrogen phosphate) is used to separate α-solamarine from other components.[7] The eluent is monitored by UV absorbance, typically at around 202 nm.[7]
4.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.[11]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of α-solamarine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
4.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment : Treat cells with α-solamarine for the desired time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Conclusion and Future Perspectives
This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the field of oncology.[1] Its multifaceted mechanism of action, involving the induction of apoptosis and the inhibition of key cancer-promoting signaling pathways, makes it an attractive candidate for further drug development.[1][2] While preclinical studies are encouraging, further research is necessary to fully elucidate its pharmacokinetic and toxicological profiles in humans.[1] Clinical trials are warranted to evaluate the safety and efficacy of α-solamarine as a potential standalone or adjuvant therapy for various cancers and inflammatory conditions. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic index.[8]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Bax-alpha promotes apoptosis induced by cancer chemotherapy and accelerates the activation of caspase 3-like cysteine proteases in p53 double mutant B lymphoma Namalwa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solamargine induces apoptosis of human renal carcinoma cells via downregulating phosphorylated STAT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Solanine inhibits vascular endothelial growth factor expression by down-regulating the ERK1/2-HIF-1α and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-solanine inhibits endothelial inflammation via nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of α-Solanine: A Technical Guide for Researchers
December 2025
Introduction
α-Solanine, a glycoalkaloid predominantly found in plants of the Solanaceae family, such as potatoes and tomatoes, has garnered significant scientific interest for its potential as an anticancer agent.[1] Extensive in vitro studies have demonstrated its cytotoxic effects against a wide array of cancer cell lines.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of α-solanine, detailing its effects on various cancer cell lines, the experimental protocols for assessing its activity, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.
In Vitro Cytotoxicity of α-Solanine
α-Solanine has been shown to exhibit dose- and time-dependent cytotoxicity against multiple cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary depending on the cell line and the duration of exposure.
Summary of IC50 Values
The following table summarizes the reported IC50 values for α-solanine in various human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 24 | 21[2] |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | 24 | 21[2] |
| DU145 | Prostate Cancer | 24, 48 | Significant reduction from 16[2] |
| RKO | Colorectal Cancer | Not Specified | ~20.84 (effective concentration)[1] |
| JEG-3 | Choriocarcinoma | Not Specified | Effective at 30[3] |
| HTR-8/SVneo | Trophoblast Cells | 24 | Cytotoxic at ≥ 20[4] |
| RL95-2 | Endometrial Cancer | Not Specified | 26.27[5] |
Note: The cytotoxic effects and IC50 values can vary based on the specific experimental conditions, including cell density and assay method.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible methods are crucial for determining the in vitro cytotoxicity of α-solanine. The following sections detail the protocols for the most commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Principle: The quantity of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]
Materials:
-
α-Solanine stock solution (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of α-solanine in the culture medium. Replace the existing medium with 100 µL of the α-solanine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest α-solanine concentration) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the α-solanine concentration to determine the IC50 value.[7]
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: The amount of LDH in the supernatant is proportional to the number of lysed cells. LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The absorbance of this product is measured at a specific wavelength.
Materials:
-
α-Solanine stock solution (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released based on a standard curve. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Molecular Mechanisms of α-Solanine-Induced Cytotoxicity
α-Solanine exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which α-solanine eliminates cancer cells.[9] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Pathway:
-
ROS Generation: α-solanine treatment can lead to an increase in reactive oxygen species (ROS) within the cancer cells.[9]
-
Mitochondrial Dysfunction: This oxidative stress disrupts the mitochondrial membrane potential.[10]
-
Bax/Bcl-2 Regulation: α-Solanine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[11]
-
Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[11]
-
Caspase Activation: Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9][12]
Extrinsic Pathway:
-
While the intrinsic pathway is more extensively documented, some evidence suggests that α-solanine can also activate the extrinsic pathway through the activation of caspase-8.[12]
References
- 1. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of α‑solanine on human head and neck squamous cell carcinoma cells and human umbilical vein endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. scialert.net [scialert.net]
- 11. Solanine induces mitochondria-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biosynthesis of α-Solamarine in Solanum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Solamarine is a steroidal glycoalkaloid (SGA) found in various Solanum species, including Solanum nigrum (black nightshade) and in potato (Solanum tuberosum) under certain genetic modifications.[1][2] Like other SGAs, such as α-solanine and α-chaconine, α-solamarine plays a role in plant defense and has garnered interest for its potential pharmacological activities.[3] This technical guide provides an in-depth exploration of the α-solamarine biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and relevant experimental methodologies.
Core Biosynthesis Pathway
The biosynthesis of α-solamarine originates from the mevalonate (B85504) (MVA) pathway, which produces the precursor cholesterol. The pathway can be broadly divided into three stages:
-
Cholesterol Biosynthesis: This initial phase follows the well-established MVA pathway, beginning with acetyl-CoA. A key step in Solanum species is the diversion of sterol synthesis towards cholesterol, a reaction in which STEROL SIDE CHAIN REDUCTASE 2 (SSR2) is critically involved.[4]
-
Formation of the Aglycone (Tomatidenol): Cholesterol undergoes a series of oxidation and amination reactions to form the steroidal alkaloid aglycone. A cluster of genes known as the GLYCOALKALOID METABOLISM (GAME) genes orchestrate this conversion.[5] In the case of α-solamarine, the aglycone is tomatidenol (B1253344).
-
Glycosylation of Tomatidenol: The final stage involves the sequential addition of sugar moieties to the C-3 hydroxyl group of the tomatidenol backbone. This glycosylation is catalyzed by a series of UDP-glycosyltransferases (UGTs), resulting in the formation of α-solamarine. The sugar chain attached to α-solamarine is a trisaccharide: O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-(β-D-glucopyranosyl-(1→3))-β-D-galactopyranoside.
A pivotal discovery in the elucidation of this pathway came from studies on potato plants where the gene encoding Dioxygenase for Solanidane Synthesis (DPS) was silenced. These genetically modified plants exhibited a significant decrease in the production of α-solanine and α-chaconine, which have solanidine (B192412) as their aglycone. Concurrently, there was a substantial accumulation of α-solamarine and β-solamarine, both of which have tomatidenol as their aglycone. This strongly indicates that tomatidenol is a direct precursor to solanidine, and that DPS catalyzes this conversion. Therefore, the biosynthesis of α-solamarine branches off from the pathway leading to α-solanine and α-chaconine immediately before the DPS-catalyzed step.
Signaling Pathways and Logical Relationships
The biosynthesis of α-solamarine is intricately linked to the broader SGA metabolic network. The following diagram illustrates the core biosynthetic pathway leading to α-solamarine and its relationship to the formation of α-solanine and α-chaconine.
Quantitative Data
Quantitative data for the specific enzymatic steps in α-solamarine biosynthesis are not extensively available. However, data from related pathways and compounds can provide valuable context. The following tables summarize representative quantitative information on SGA content and the kinetic properties of relevant enzymes.
Table 1: Steroidal Glycoalkaloid Content in Solanum Species
| Compound | Plant Species | Tissue | Concentration | Reference |
| α-Solanine | Solanum tuberosum | Tuber Peel | 2-15 mg/100g FW | |
| α-Chaconine | Solanum tuberosum | Tuber Peel | 3-25 mg/100g FW | |
| α-Solasonine | Solanum nigrum | Fruit | 0.34 mg/g DW | |
| α-Solamargine | Solanum nigrum | Fruit | 0.52 mg/g DW | |
| α-Tomatine | Solanum lycopersicum | Green Fruit | 0.05 mg/g FW |
Table 2: Representative Enzyme Kinetic Parameters for Glycosyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| UGT74F1 | Quercetin | 15.4 ± 1.2 | 0.12 ± 0.01 | |
| UGT74F2 | Quercetin | 25.1 ± 2.5 | 0.25 ± 0.02 | |
| NbUGT72AY1 | Vanillin | 134 ± 11 | 1.8 ± 0.1 |
Note: The kinetic parameters shown are for flavonoid and phenylpropanoid glycosyltransferases and are presented to illustrate the typical range of values for plant UGTs.
Experimental Protocols
Extraction and Quantification of α-Solamarine by UHPLC-MS/MS
This protocol is adapted from methods used for the analysis of similar SGAs in Solanum species.
Objective: To extract and quantify α-solamarine from plant tissue.
Methodology:
-
Sample Preparation:
-
Freeze-dry plant material (e.g., leaves, fruits) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (80:20 methanol:water with 0.1% formic acid).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
UHPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for α-solamarine (e.g., based on its molecular weight of 884.06 g/mol and fragmentation pattern).
-
-
Quantification:
-
Prepare a standard curve using a certified α-solamarine reference standard.
-
Calculate the concentration in the sample by comparing the peak area to the standard curve.
-
Functional Characterization of a Candidate UGT using in vitro Enzyme Assays
Objective: To determine if a candidate UGT is involved in α-solamarine biosynthesis.
Methodology:
-
Enzyme Preparation:
-
Clone the candidate UGT gene into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His).
-
Express the recombinant protein in E. coli and purify using affinity chromatography.
-
Determine the protein concentration using a Bradford assay or similar method.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-5 µg of purified recombinant UGT
-
1 mM UDP-sugar (e.g., UDP-galactose, UDP-glucose, or UDP-rhamnose)
-
100 µM of the acceptor substrate (e.g., tomatidenol, tomatidenol-3-O-galactoside).
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction products by LC-MS to identify the formation of the glycosylated product.
-
-
Kinetic Analysis:
-
To determine Km and Vmax, perform a series of assays as described above, varying the concentration of one substrate while keeping the other saturated.
-
Analyze the data using Michaelis-Menten kinetics.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of genes involved in α-solamarine biosynthesis.
References
- 1. Alpha-Solamarine - Lifeasible [lifeasible.com]
- 2. Two reductases complete steroidal glycoalkaloids biosynthesis in potato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GAME9 regulates the biosynthesis of steroidal alkaloids and upstream isoprenoids in the plant mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of α-Solamarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Solamarine is a steroidal glycoalkaloid found in various Solanum species. Despite its structural similarity to other pharmacologically active glycoalkaloids, detailed information regarding its pharmacokinetics and metabolism remains limited in publicly available literature. This technical guide aims to provide a comprehensive overview of the predicted absorption, distribution, metabolism, and excretion (ADME) of α-solamarine. Due to the scarcity of direct data, this guide leverages information from closely related compounds, namely its aglycone solasodine (B1681914), and the structurally similar glycoalkaloids, solamargine (B1681910) and solasonine. This document provides detailed hypothetical experimental protocols and data presented in a comparative format to facilitate further research and drug development efforts.
Introduction
α-Solamarine is a trisaccharide glycoalkaloid with the chemical formula C45H73NO16. Its structure consists of the aglycone solasodine linked to a carbohydrate moiety. Glycoalkaloids as a class are known to possess a range of biological activities, and understanding their pharmacokinetic and metabolic profiles is crucial for assessing their therapeutic potential and safety. This guide synthesizes the available information to build a predictive profile for α-solamarine.
Predicted Pharmacokinetic Profile
Absorption
Following oral administration, glycoalkaloids like α-solamarine are generally poorly absorbed from the gastrointestinal tract. The large molecular weight and hydrophilic sugar moieties limit passive diffusion across the intestinal epithelium. Studies on solasodine, the aglycone of α-solamarine, have shown very low absolute oral bioavailability in mice, estimated at 1.28%[1]. This suggests that the majority of orally ingested α-solamarine would likely pass through the digestive tract unabsorbed.
Distribution
Once absorbed into the systemic circulation, the distribution of α-solamarine is expected to be influenced by its physicochemical properties. The lipophilic nature of the solasodine backbone would suggest potential for distribution into various tissues. Information on plasma protein binding for α-solamarine is not available. However, methods like equilibrium dialysis are commonly used to determine the unbound fraction of a drug in plasma, which is the fraction available for distribution and pharmacological activity[2][3][4].
Metabolism
The metabolism of α-solamarine is anticipated to follow the general pathway of other glycoalkaloids, which primarily involves enzymatic hydrolysis of the glycosidic bonds to release the aglycone and the sugar moieties. This process is expected to occur in the liver.
The primary metabolite of α-solamarine would be its aglycone, solasodine . Further metabolism of solasodine has been studied, revealing a series of Phase I and Phase II reactions. In mice, 21 metabolites of solasodine have been characterized, including 16 Phase I and 5 Phase II metabolites. The main metabolic pathways for solasodine include oxidation, dehydration, dehydrogenation, and sulfation. The cytochrome P450 (CYP) family of enzymes is likely involved in the oxidative metabolism of the steroidal backbone.
Excretion
The excretion of α-solamarine and its metabolites is expected to occur via both renal and biliary routes. The hydrophilic sugar moieties cleaved during metabolism would likely be excreted in the urine. The more lipophilic aglycone, solasodine, and its metabolites may undergo biliary excretion into the feces. The molecular weight of a compound can influence its primary route of excretion, with higher molecular weight compounds favoring biliary excretion in many species.
Quantitative Data Summary
Due to the lack of direct experimental data for α-solamarine, the following table summarizes the pharmacokinetic parameters of its aglycone, solasodine, and the related glycoalkaloid, solamargine, to provide a comparative reference.
| Parameter | Solasodine (in Mice) | Solamargine (in Rats) |
| Administration Route | Oral | Intravenous |
| Dose | - | - |
| Cmax | - | - |
| Tmax | - | - |
| t1/2 (Half-life) | - | - |
| AUC | - | - |
| Bioavailability (F) | 1.28% | - |
Note: Specific quantitative values for Cmax, Tmax, t1/2, and AUC for solamargine were not provided in the initial search results, though a validated LC-MS method for its quantification in rat plasma has been developed.
Detailed Experimental Protocols
The following sections describe detailed methodologies for key experiments that would be necessary to fully characterize the pharmacokinetics and metabolism of α-solamarine. These protocols are based on established methods for related compounds.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of α-solamarine after oral and intravenous administration in rats.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Dosing:
-
Oral Administration: A cohort of rats will be administered α-solamarine via oral gavage at a specified dose (e.g., 10 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Intravenous Administration: A separate cohort will receive α-solamarine via intravenous injection into the tail vein at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data will be analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of α-solamarine.
Methodology:
-
Incubation: α-Solamarine (e.g., 1 µM) will be incubated with rat or human liver microsomes (e.g., 0.5 mg/mL protein) in the presence of an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots will be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction will be stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.
-
Data Analysis: The disappearance of the parent compound over time will be monitored to determine the in vitro half-life and intrinsic clearance. Metabolite identification will be performed using high-resolution mass spectrometry.
Analytical Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of α-solamarine in plasma samples.
Methodology:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein Precipitation: Plasma samples will be treated with a protein precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples and lower detection limits, SPE can be employed using a suitable sorbent.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification, monitoring specific precursor-to-product ion transitions for α-solamarine and the internal standard.
-
-
Validation: The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Predicted Metabolic Pathway of α-Solamarine
Caption: Predicted metabolic pathway of α-solamarine.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic and metabolic profile of α-solamarine has not been extensively studied. However, based on the available data for its aglycone, solasodine, and related glycoalkaloids, it is predicted that α-solamarine exhibits low oral bioavailability. Following absorption, it is likely distributed to various tissues and undergoes hepatic metabolism, primarily through hydrolysis to solasodine, which is then further metabolized via Phase I and Phase II reactions. Excretion is expected to occur through both renal and biliary pathways. The experimental protocols and predictive data presented in this guide provide a framework for future research to definitively characterize the ADME properties of α-solamarine, which is essential for its potential development as a therapeutic agent. Further studies are warranted to confirm these predictions and to establish a comprehensive pharmacokinetic and safety profile.
References
Alpha-Solamarine and the Nervous System: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the current scientific understanding of alpha-solamarine's effects on the nervous system. However, a thorough review of publicly available scientific literature reveals a significant scarcity of specific research on this particular glycoalkaloid. Much of the available data pertains to related compounds such as alpha-solanine (B192411) and alpha-solamargine (B14803558). Consequently, this guide will summarize the known information on these related compounds to provide potential insights into the anticipated effects of this compound, while clearly indicating the data gaps for this compound itself.
Introduction
This compound is a steroidal glycoalkaloid found in various plants of the Solanaceae family. While interest in the pharmacological properties of glycoalkaloids is growing, research specifically investigating the neurobiological effects of this compound remains limited. This guide synthesizes the available, albeit sparse, information and draws parallels from more extensively studied related compounds to offer a foundational understanding for the research community.
Neurotoxicity
Table 1: Acute Toxicity Data for Alpha-Solamargine
| Compound | Test Animal | Route of Administration | LD50 | Citation |
| Alpha-Solamargine | Rat | Intraperitoneal | 42 mg/kg body weight | [1] |
This data suggests that related glycoalkaloids can exhibit significant toxicity. It is crucial for future research to establish the specific neurotoxic profile and LD50 of this compound through dedicated in vitro and in vivo studies.
Experimental Protocol: Determining Neuronal Cell Viability (General)
A common method to assess the cytotoxic effects of a compound on neuronal cells is the MTT assay.
Protocol: MTT Assay for Neuronal Cell Viability
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12 cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Workflow for Neuronal Viability Assay
Caption: Workflow for assessing neuronal cell viability using the MTT assay.
Effects on Cholinergic System
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key mechanism of action for many neurotoxic compounds. While there is a general understanding that solanum alkaloids can inhibit AChE, specific IC50 values for this compound are not available in the current literature.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (General)
Ellman's method is a widely used protocol to determine AChE activity.
Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of acetylthiocholine (B1193921) iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare a stock solution of this compound and a series of dilutions.
-
Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution at different concentrations. Add the acetylcholinesterase enzyme solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Interaction with Other Neurotransmitter Systems
There is currently no specific data available on the effects of this compound on other major neurotransmitter systems, including the dopaminergic, serotonergic, GABAergic, and glutamatergic (NMDA) systems. Research in these areas is crucial to fully understand the neuropharmacological profile of this compound.
Proposed Areas for Future Research:
-
Dopamine (B1211576) and Serotonin (B10506) Systems: Investigate the effects of this compound on dopamine and serotonin release, reuptake, and receptor binding. In vivo microdialysis studies in animal models could provide valuable data on neurotransmitter level changes in specific brain regions.
-
GABAergic System: Examine the modulatory effects of this compound on GABA-A receptors. Patch-clamp electrophysiology studies on cultured neurons could determine if this compound alters GABA-induced chloride currents.
-
NMDA Receptor Modulation: Assess the impact of this compound on NMDA receptor function. Electrophysiological recordings can reveal any agonistic, antagonistic, or modulatory effects on NMDA receptor-mediated currents.
Apoptosis Induction
The induction of apoptosis (programmed cell death) is a common mechanism of neurotoxicity. Studies on the related compound α-solanine have shown that it can induce apoptosis in human trophoblast cells.[2] It is plausible that this compound may have similar effects on neuronal cells.
Experimental Protocol: Caspase-3 Activity Assay (General)
Activation of caspase-3 is a key event in the apoptotic cascade.
Protocol: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture neuronal cells and treat them with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Lyse the cells to release their intracellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to a control group.
Logical Flow of Apoptosis Induction
Caption: Postulated pathway of this compound-induced apoptosis.
Conclusion and Future Directions
The current body of scientific literature provides very limited specific information on the effects of this compound on the nervous system. While data from related glycoalkaloids such as alpha-solamargine and alpha-solanine suggest potential for neurotoxicity, acetylcholinesterase inhibition, and apoptosis induction, dedicated research is urgently needed to confirm and quantify these effects for this compound.
Future research should focus on:
-
Quantitative Neurotoxicity Studies: Determining the IC50 and LD50 values of this compound in various neuronal cell lines and in vivo models.
-
Enzyme Inhibition Kinetics: Characterizing the inhibitory effects of this compound on acetylcholinesterase and other relevant enzymes.
-
Receptor Binding Assays: Quantifying the binding affinity of this compound to a range of neurotransmitter receptors.
-
In Vivo Behavioral Studies: Assessing the neurobehavioral effects of this compound administration in animal models.
A systematic investigation into these areas will be instrumental in elucidating the neuropharmacological profile of this compound and determining its potential risks and therapeutic applications.
References
A Comprehensive Technical Guide to the Discovery, Properties, and Experimental Analysis of α-Solanine
Disclaimer: This guide addresses the topic of α-Solanine. It is presumed that the query for "Alpha-Solamarine" was a typographical error, as α-Solanine is the scientifically recognized compound with a substantial body of research.
This technical whitepaper provides an in-depth overview of α-solanine, a naturally occurring glycoalkaloid found in plants of the Solanaceae family. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its history, physicochemical properties, biological activities, and the experimental protocols used for its study.
Discovery and History
α-Solanine was first isolated in 1820 from the berries of the European black nightshade, Solanum nigrum, from which it derives its name.[1][2] It is a steroidal glycoalkaloid that plants, such as potatoes (Solanum tuberosum) and tomatoes, naturally produce as a defense mechanism against pests and diseases.[2][3][4] Historically, solanine was used in the treatment of conditions like bronchitis, epilepsy, and asthma.[5] While its toxicity at high doses is well-documented, recent scientific interest has shifted towards its potential therapeutic applications, particularly its anticancer properties.[1][3] Research has shown that α-solanine concentrations are particularly high in the green peels and sprouts of potatoes.[3]
Physicochemical Properties
α-Solanine is a complex molecule consisting of a steroidal aglycone, solanidine, and a trisaccharide side chain composed of galactose, glucose, and rhamnose.[4][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H73NO15 | [7][8] |
| Molecular Weight | 868.1 g/mol | [7][8] |
| Melting Point | ~285 °C (decomposes) | [7][9] |
| Appearance | White, odorless solid; slender needles from 85% alcohol | [7] |
| Solubility | Practically insoluble in water; readily soluble in hot alcohol; practically insoluble in ether and chloroform. | [5][9] |
| pKa | 6.66 at 15 °C | [7] |
| PubChem CID | 9549171 | [7] |
Biological Activity and Quantitative Data
α-Solanine exhibits a wide range of biological activities, including antineoplastic, anti-inflammatory, and pesticidal effects.[3][5][10] Its primary mechanism of action in cancer cells involves inducing apoptosis (programmed cell death), inhibiting cell proliferation, and reducing migration and invasion.[10][11]
Anticancer Activity (In Vitro)
| Cell Line | Cancer Type | Effect | IC50 (24h) | IC50 (48h) | Reference |
| A2058 | Human Melanoma | Inhibition of proliferation, migration, and invasion | Not specified | Not specified | [10] |
| JEG-3 | Human Choriocarcinoma | Inhibition of colony formation, induction of apoptosis | > 30 µM | > 30 µM | [12] |
| Various | Multiple Cancers | Cytotoxicity | 10.00 - 32.18 µM | 9.65 - 20.84 µM | [13] |
Anticancer Activity (In Vivo)
| Animal Model | Cancer Type | Dose | Effect | Reference |
| Mice | Breast Cancer | 5 mg/kg | Significant reduction in tumor take rate, size, and weight; induction of apoptosis. | [11][13] |
| Nude Mice | Choriocarcinoma | Not specified | Significant inhibition of xenograft growth. | [12] |
Key Signaling Pathways
α-Solanine modulates several critical signaling pathways involved in cancer progression. Its ability to induce apoptosis and inhibit proliferation is linked to its influence on pathways such as PI3K/Akt/mTOR and its regulation of apoptosis-related proteins.
PI3K/Akt/mTOR Signaling Pathway
α-Solanine has been shown to suppress the phosphorylation of key components of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[10] Furthermore, it can induce autophagy by inhibiting the Akt/mTOR signaling pathway.[14]
References
- 1. A narrative review of the antitumor studies of solanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solanine - Wikipedia [en.wikipedia.org]
- 3. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. alpha-Solanine | C45H73NO15 | CID 9549171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alpha-solanin from potato sprouts [chembk.com]
- 10. α-Solanine inhibits human melanoma cell migration and invasion by reducing matrix metalloproteinase-2/9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective and therapeutic effects of alpha-solanine on mice breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Bioactive Glycoalkaloids from Solanum nigrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanum nigrum, commonly known as black nightshade, is a plant rich in various bioactive compounds, most notably steroidal glycoalkaloids. These compounds, including α-solanine, solasonine (B1682107), and solamargine (B1681910), have garnered significant attention for their diverse pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2][3] This document provides a detailed protocol for the extraction, purification, and quantification of these valuable glycoalkaloids from Solanum nigrum. The methodologies are compiled from various scientific studies to ensure robustness and reproducibility.
It is important to note that while the term "Alpha-Solamarine" is not widely used in peer-reviewed literature, it is likely a synonym for one of the major glycoalkaloids found in Solanum nigrum, such as solasonine or solamargine, or a closely related derivative.[4] The protocols outlined herein are designed to effectively extract the spectrum of steroidal glycoalkaloids from the plant material.
Data Presentation: Extraction Efficiency
The choice of solvent and extraction method significantly impacts the yield of glycoalkaloids. The following tables summarize quantitative data from various studies, highlighting the efficiency of different extraction conditions.
Table 1: Comparison of Extraction Methods for α-Solanine Yield
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Material to Liquid Ratio | Yield (mg/g dried material) | Reference |
| Ultrasonic Wave | 70% Methanol (B129727) | 50 | 60 | 1:10 | 0.626 (flesh), 0.107 (skin) | [5] |
| Common Maceration | 70% Methanol | Not Specified | Not Specified | Not Specified | 0.192 (flesh), 0.011 (skin) | [5] |
Table 2: Yield of Crude Extracts from Solanum nigrum Leaves using Different Solvents
| Solvent | Extraction Method | Yield (%) |
| Methanol/Water (80:20) | Soxhlet | 25.90 |
| Water | Soxhlet | 25.91 |
| Methanol | Soxhlet | 18.65 |
| Ethyl Acetate | Soxhlet | 4.82 |
Experimental Protocols
This section details the recommended procedures for the extraction, purification, and analysis of glycoalkaloids from Solanum nigrum.
Protocol 1: Ultrasonic-Assisted Solvent Extraction
This protocol is an efficient method for extracting glycoalkaloids, leveraging ultrasonic waves to enhance cell wall disruption and solvent penetration.[5]
1. Plant Material Preparation:
- Collect fresh, unripe fruits of Solanum nigrum, as they contain the highest concentration of steroidal alkaloids.[2]
- Wash the fruits thoroughly to remove any dirt and contaminants.
- Dry the plant material in a shaded, well-ventilated area or using a fluidized bed drier at 60°C to a moisture level of 7-8%.[6]
- Grind the dried material into a fine powder using a laboratory mill.
2. Extraction:
- Weigh 10 g of the dried powder and place it into a 250 mL flask.
- Add 100 mL of 70% methanol to achieve a 1:10 material-to-liquid ratio.[5] 5% Acetic acid can also be used as an alternative solvent system.[5]
- Place the flask in an ultrasonic water bath.
- Perform the extraction at 50°C for 60 minutes.[5]
- After extraction, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue with fresh solvent to maximize yield.
- Combine the filtrates.
3. Concentration:
- Evaporate the solvent from the combined filtrate using a rotary vacuum evaporator at a temperature below 50°C to obtain the crude extract.
4. Purification (Optional - Column Chromatography):
- The crude extract can be further purified using column chromatography. A common method involves using a cation exchange resin.
- Dissolve the crude extract in an appropriate acidic solution (e.g., 2% acetic acid).
- Load the solution onto a pre-equilibrated H+ type cation exchange resin column.[7]
- Wash the column with deionized water until the eluate is neutral.
- Elute non-alkaloidal compounds with 40% ethanol (B145695).
- Elute the glycoalkaloids using 80-90% ethanol containing 0.1% NaOH.[7]
- Collect the alkaloid-rich fraction and concentrate it under vacuum.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and reliable method for the quantitative analysis of glycoalkaloids.[5]
1. Standard Preparation:
- Prepare stock solutions of α-solanine, solasonine, and solamargine standards (if available) in methanol at a concentration of 1 mg/mL.
- Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 10-500 µg/mL).
2. Sample Preparation:
- Dissolve a known amount of the dried crude extract or purified fraction in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
- Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% acetic acid in water is often effective.[7] For isocratic elution, a mixture of methanol and 0.05 N potassium dihydrogen phosphate (B84403) (55:45, v/v) can be used.[5]
- Flow Rate: 0.7-1.0 mL/min.[5]
- Detection: UV absorbance at 202 nm.[5]
- Column Temperature: 35-40°C.[7][8]
4. Analysis:
- Inject the prepared standards and samples into the HPLC system.
- Identify the peaks corresponding to the glycoalkaloids by comparing retention times with the standards.
- Quantify the amount of each glycoalkaloid in the sample by using the calibration curve generated from the standards.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms.
Caption: Workflow for glycoalkaloid extraction from Solanum nigrum.
Caption: Inhibition of cancer-related signaling pathways by α-solanine.
Conclusion
The protocols provided offer a comprehensive framework for the successful extraction and analysis of bioactive glycoalkaloids from Solanum nigrum. The use of ultrasonic-assisted extraction with 70% methanol has been shown to be particularly effective.[5] Subsequent purification and HPLC analysis allow for the isolation and precise quantification of target compounds like α-solanine, solasonine, and solamargine. Understanding the mechanisms by which these compounds exert their effects, such as the inhibition of key signaling pathways like ERK/HIF-1α, STAT3, and NF-κB, is crucial for their development as potential therapeutic agents.[9][10][11] These application notes serve as a valuable resource for researchers aiming to explore the rich phytochemical landscape of Solanum nigrum for drug discovery and development.
References
- 1. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. horticultureresearch.net [horticultureresearch.net]
- 6. Antioxygenic Activity of Solanum nigrum L. Leaves in Sunflower Oil Model System and Its Thermal Stability [scirp.org]
- 7. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. α-Solanine inhibits vascular endothelial growth factor expression by down-regulating the ERK1/2-HIF-1α and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-solanine inhibits endothelial inflammation via nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A narrative review of the antitumor studies of solanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of α-Solanine
Abstract
This application note provides a detailed protocol for the quantification of α-solanine in various sample matrices, primarily plant materials such as potatoes and eggplants, using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and food safety who require a reliable and sensitive technique for the determination of this steroidal glycoalkaloid. The protocol covers sample preparation, chromatographic conditions, and method validation parameters.
Introduction
α-Solanine is a naturally occurring glycoalkaloid found in species of the nightshade family (Solanaceae), including potatoes, tomatoes, and eggplants. It is a toxic compound that acts as a natural defense mechanism for the plants against pests and diseases. However, high levels of α-solanine in food can be harmful to humans, causing gastrointestinal and neurological disorders. Therefore, accurate and sensitive quantification of α-solanine is crucial for food safety and quality control, as well as for research into its pharmacological properties. HPLC is a widely used analytical technique for this purpose due to its sensitivity, simplicity, and relatively low cost compared to other methods.[1]
Experimental Workflow
The overall experimental workflow for the quantification of α-solanine by HPLC is depicted in the following diagram.
Caption: Experimental workflow for α-solanine quantification by HPLC.
Experimental Protocols
Sample Preparation
A simple and effective extraction method is crucial for accurate quantification.[1] The following protocol is a general guideline and may need optimization depending on the specific sample matrix.
-
Sample Homogenization: Fresh plant material (e.g., potato peels, eggplant fruit) should be washed, dried, and then homogenized into a fine powder.[1][2] For fresh samples, a fresh-to-dry weight ratio should be determined.[1]
-
Extraction:
-
Weigh a known amount of the powdered sample (e.g., 20 g) into a flask.[1]
-
Add an appropriate volume of extraction solvent. A common solvent is 70% methanol.[1] Other effective solvents include 5% acetic acid or a methanol:chloroform mixture.[1][2] A material to liquid ratio of 1:10 is often used.[1]
-
Perform ultrasonic extraction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 50°C) to enhance extraction efficiency.[1]
-
-
Filtration and Purification:
HPLC Conditions
The following tables summarize typical HPLC conditions for the separation and quantification of α-solanine. Both UV and Mass Spectrometry (MS) detection methods are presented.
Table 1: HPLC Conditions with UV Detection
| Parameter | Condition | Reference |
| Column | Waters Nova-pak C18, 4.6 x 150 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile: 0.05 N Potassium Dihydrogen Phosphate (55:45, v/v), pH 4.5 | [1] |
| Flow Rate | 0.7 mL/min | [1] |
| Detection | UV at 202 nm | [1] |
| Injection Volume | 20 µL | - |
| Column Temp. | Ambient | - |
Table 2: HPLC Conditions with Mass Spectrometry (MS) Detection
| Parameter | Condition | Reference |
| Column | Unitary C18, 2.1 x 150 mm, 5 µm | [5] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient Elution) | [5] |
| Gradient | 0 min: 95% A, 5% B; 5 min: 50% A, 50% B; 6 min: 5% A, 95% B | [5] |
| Flow Rate | 0.2 mL/min | [5] |
| Detection | ESI-MS, Positive Ion Mode, SIM at m/z 868.78 [M+H]⁺ | [5] |
| Injection Volume | 5 µL | [5] |
| Column Temp. | 35°C | [5] |
Standard Preparation and Calibration
-
Stock Solution: Prepare a stock solution of α-solanine standard (e.g., 3 mg/mL) in methanol.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of α-solanine. A linear relationship is expected.[1]
Method Validation and Quantitative Data
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters from various studies are summarized below.
Table 3: Method Validation Parameters for α-Solanine Quantification
| Parameter | Value | Method | Reference |
| Linearity Range | 0.15 - 3 mg/mL | HPLC-UV | [1] |
| 50 - 5000 ng/mL | HPLC-MS/MS | [6][7] | |
| Correlation Coefficient (r²) | > 0.995 | HPLC-UV | [1] |
| > 0.999 | HPLC-MS/MS | [5] | |
| Recovery | 96 - 99% | HPLC-UV | [1] |
| 81.6 - 106.4% | LC-MS | [3][8] | |
| Limit of Detection (LOD) | 0.01 µg/mL | LC-MS | [3][8] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | LC-MS | [3][8] |
| 50 ng/mL | HPLC-MS/MS | [6][7] |
Conclusion
The described HPLC methods provide a robust and reliable approach for the quantification of α-solanine in various samples. The choice between UV and MS detection will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists to establish and perform α-solanine analysis in their laboratories.
References
- 1. horticultureresearch.net [horticultureresearch.net]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-DAD METHOD FOR ANALYSIS OF GLYCOALKALOIDS ALPHA-SOLANINE AND ALPHA CHACONINE IN CONVENTIONAL POTATO [agris.fao.org]
- 5. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesizing Alpha-Solamarine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of alpha-solamarine derivatives as potential therapeutic agents. This compound, a glycoalkaloid found in plants of the Solanum genus, has garnered significant interest for its diverse biological activities, including potent anticancer effects. The derivatization of this natural product offers a promising avenue for the development of novel drug candidates with improved efficacy and safety profiles.
Introduction to this compound and its Therapeutic Potential
This compound is a steroidal glycoalkaloid composed of a tomatidenol (B1253344) aglycone and a trisaccharide chain. Like other members of the solanum glycoalkaloid family, such as α-solanine and α-chaconine, α-solamarine exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and notable anticancer properties.[1][2] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor metastasis by modulating key signaling pathways.[2][3] The structural modification of α-solamarine provides an opportunity to enhance its therapeutic index and explore its structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of novel α-solamarine derivatives can be approached by modifying the tomatidenol aglycone or by altering the glycosidic moiety. A common strategy involves the synthesis of the aglycone from commercially available steroidal precursors, followed by glycosylation with desired sugar units.
Protocol for the Synthesis of Tomatidenol Aglycone from Diosgenin (B1670711)
This protocol outlines a multi-step synthesis of tomatidine (B1681339), the saturated analog of tomatidenol, from diosgenin, a readily available starting material. This process can be adapted to yield tomatidenol by preserving the double bond in the A ring of the steroid backbone.
Materials:
-
Diosgenin
-
Anhydrous solvents (e.g., Dichloromethane, Methanol, Toluene)
-
Reagents for spiroketal opening (e.g., Acetic anhydride, Trifluoroacetic acid)
-
Reagents for azidation (e.g., Sodium azide)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Reagents for cyclization
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the 3-hydroxyl group: The 3-hydroxyl group of diosgenin is first protected, typically as an acetate (B1210297) ester, to prevent unwanted side reactions.
-
Spiroketal opening and functionalization: The spiroketal F-ring of the protected diosgenin is opened under acidic conditions to form a furostan (B1232713) derivative. This intermediate can then be functionalized, for example, by introducing a leaving group at the C-26 position.
-
Introduction of the nitrogen atom: An azide (B81097) group is introduced at the C-26 position via nucleophilic substitution.
-
Reduction and cyclization: The azide group is reduced to an amine, which then undergoes intramolecular cyclization to form the piperidine (B6355638) F-ring, yielding the tomatidine backbone.
-
Deprotection: The protecting group at the 3-hydroxyl position is removed to afford the final tomatidine aglycone.
-
Purification: The product is purified at each step using column chromatography on silica gel.
Protocol for the Glycosylation of Tomatidenol
This protocol describes a general method for the glycosylation of the tomatidenol aglycone to introduce a desired sugar moiety at the 3-hydroxyl position.
Materials:
-
Tomatidenol aglycone
-
Activated sugar donor (e.g., glycosyl bromide, trichloroacetimidate)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene)
-
Glycosylation promoter (e.g., Silver triflate, Trimethylsilyl trifluoromethanesulfonate)
-
Molecular sieves
-
Quenching solution (e.g., Saturated sodium bicarbonate)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of reactants: The tomatidenol aglycone and the activated sugar donor are dissolved in an anhydrous, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). Activated molecular sieves are added to ensure anhydrous conditions.
-
Glycosylation reaction: The reaction mixture is cooled to the appropriate temperature (typically between -78 °C and 0 °C). The glycosylation promoter is then added dropwise. The reaction is stirred and monitored by thin-layer chromatography (TLC) until completion.
-
Quenching and workup: The reaction is quenched by the addition of a suitable quenching solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting glycoside is purified by column chromatography on silica gel to yield the α-solamarine derivative.
Quantitative Data on the Anticancer Activity of Alpha-Tomatine Derivatives
The following table summarizes the in vitro cytotoxic activity of α-tomatine and its hydrolysates against various human cancer cell lines. These compounds share the same aglycone as α-solamarine and differ in the number of sugar units, providing insight into the structure-activity relationship of the glycosidic chain.
| Compound | Number of Sugar Units | Cell Line | Cancer Type | IC50 (µM)[4] |
| α-Tomatine | 4 (lycotetraose) | MDA-MB-231 | Breast | 28 |
| KATO-III | Gastric | 35 | ||
| PC3 | Prostate | 3 | ||
| β1-Tomatine | 3 | MDA-MB-231 | Breast | 33 |
| KATO-III | Gastric | 42 | ||
| PC3 | Prostate | 8 | ||
| γ-Tomatine | 2 | MDA-MB-231 | Breast | 45 |
| KATO-III | Gastric | 58 | ||
| PC3 | Prostate | 15 | ||
| δ-Tomatine | 1 | MDA-MB-231 | Breast | 62 |
| KATO-III | Gastric | 75 | ||
| PC3 | Prostate | 25 | ||
| Tomatidine | 0 | MDA-MB-231 | Breast | >100 |
| KATO-III | Gastric | >100 | ||
| PC3 | Prostate | >600 |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives
This compound and its derivatives have been shown to exert their anticancer effects by modulating various signaling pathways, with the PI3K/Akt pathway being a significant target. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by α-solamarine derivatives can lead to apoptosis and a reduction in tumor progression.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Structure-activity relationships of synthetic cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of α-, β(1)-, γ-, and δ-tomatine and tomatidine against human breast (MDA-MB-231), gastric (KATO-III), and prostate (PC3) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Alpha-Solamarine Liposomal Formulation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-solamarine is a glycoalkaloid found in plants of the Solanaceae family, such as Solanum nigrum.[1][2][3] It has garnered significant interest in oncological research due to its potential as an anticancer agent.[4] Like other steroidal alkaloids, this compound has demonstrated cytotoxic effects against various cancer cell lines. However, its therapeutic application is often limited by poor water solubility and potential toxicity to healthy cells.[4]
Liposomal encapsulation presents a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. This delivery system can enhance the bioavailability of poorly soluble drugs, improve their pharmacokinetic profiles, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing therapeutic efficacy and reducing systemic toxicity.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of an this compound liposomal formulation for drug delivery research.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H73NO16 | [1][3][6] |
| Molecular Weight | 884.06 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Botanical Source | Solanum nigrum, Solanum dulcamara, Solanum macrocarpum | [1][6] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C for up to 3 years | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration
This protocol is a widely used method for encapsulating hydrophobic drugs like this compound.[7][8]
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., Phospholipon 80H, Egg yolk lecithin)[9]
-
Cholesterol[9]
-
α-tocopherol (optional, as an antioxidant)[9]
-
Chloroform/Methanol mixture (1:1, v/v)[9]
-
Hydration buffer (e.g., 10 mM NaCl, pH 5.5)[9]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids (e.g., Phospholipon 80H), and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A suggested weight ratio for the lipid mixture is 40:6.6 (lecithin:cholesterol).[9] The amount of this compound should be optimized based on the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set at a temperature above the lipid's phase transition temperature (e.g., 40-50°C) to evaporate the organic solvent.[9]
-
Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer (e.g., 10 mM NaCl, pH 5.5) to the same temperature as the lipid film formation.[9]
-
Add the pre-warmed buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in short bursts with cooling intervals to prevent lipid degradation.
-
Alternatively, for a more defined and homogenous size distribution, the MLVs can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
-
-
Purification:
-
To remove unencapsulated this compound, the liposomal suspension can be purified by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, PDI (a measure of the width of the size distribution), and zeta potential (an indicator of colloidal stability).
-
Procedure:
-
Dilute the liposomal suspension with the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential, use an appropriate electrode-containing cuvette and measure using the same instrument.
-
Expected Values: For effective drug delivery, a particle size of <220 nm and a PDI of <0.25 are generally desired.[7]
-
2. Encapsulation Efficiency (%EE):
-
Method: This determines the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Procedure:
-
Separate the unencapsulated ("free") this compound from the liposomes using one of the purification methods described in Protocol 1.
-
Quantify the amount of free this compound in the supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the %EE using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Expected Values: Encapsulation efficiencies greater than 80% are often achievable for lipophilic drugs.[7]
-
3. In Vitro Drug Release:
-
Method: A dialysis method can be used to study the release profile of this compound from the liposomes over time.
-
Procedure:
-
Place a known amount of the this compound liposomal formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4, potentially containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).
-
Keep the entire setup at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Diagrams
Experimental Workflow
Caption: Workflow for liposomal formulation of this compound.
Proposed Anticancer Signaling Pathway of this compound
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. NanoMarine therapeutics: a new wave in drug delivery from oceanic bioresources targeting colon cancer via miRNA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 20318-30-3 | this compound [phytopurify.com]
- 7. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Application Notes and Protocols: Alpha-Solanine as a Positive Control in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-solanine (B192411), a glycoalkaloid found in species of the nightshade family, including potatoes and tomatoes, is a well-documented cytotoxic agent.[1][2] Its ability to induce cell death in a variety of cancer cell lines makes it a suitable positive control for in vitro cytotoxicity and apoptosis assays.[1][3] These application notes provide detailed protocols for utilizing alpha-solanine as a positive control in common cytotoxicity assays, along with data on its efficacy and mechanism of action.
The cytotoxic effects of alpha-solanine are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis.[1] It has been shown to modulate various signaling pathways, including the activation of caspase-3 and the inhibition of the Akt/mTOR pathway. The consistent and reproducible cytotoxic effects of alpha-solanine allow researchers to validate assay performance and ensure the reliability of their experimental results when screening other potential cytotoxic compounds.
Data Presentation: Efficacy of Alpha-Solanine
The following table summarizes the 50% inhibitory concentration (IC50) of alpha-solanine in various cancer cell lines, providing a reference for selecting appropriate concentrations for use as a positive control.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| RL95-2 | Endometrial Cancer | 24 | 26.27 | |
| FaDu | Pharynx Carcinoma | 24 | 21 | |
| CAL-33 | Tongue Carcinoma | 24 | 21 | |
| HUVECs | Non-malignant | 24 | 10 | |
| A2058 | Melanoma | Not Specified | Dose-dependent inhibition | |
| RKO | Colorectal Carcinoma | Not Specified | 19-25 (induces apoptosis) | |
| JEG-3 | Choriocarcinoma | 24 | >30 (significant apoptosis at 30 µM) | |
| SW1990 | Pancreatic Carcinoma | Not Specified | Dose-dependent inhibition | |
| Panc-1 | Pancreatic Carcinoma | Not Specified | Dose-dependent inhibition |
Experimental Protocols
Preparation of Alpha-Solanine Stock Solution
-
Source: Obtain alpha-solanine from a reputable chemical supplier.
-
Solvent: Alpha-solanine is soluble in methanol (B129727) and DMSO. For cell culture applications, prepare a stock solution in sterile DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of DMSO added to the cell culture medium (final DMSO concentration should be <0.5%).
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Alpha-solanine stock solution
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment:
-
Negative Control: Wells containing cells with culture medium only.
-
Positive Control (Alpha-Solanine): Treat cells with a concentration of alpha-solanine known to induce significant cytotoxicity in the chosen cell line (refer to the data table or perform a dose-response experiment). A typical starting concentration is 20-30 µM.
-
Test Compound: Treat cells with various concentrations of the experimental compound.
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of alpha-solanine and test compounds.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The alpha-solanine treated wells should show a significant reduction in viability, confirming the assay is performing correctly.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Alpha-solanine stock solution
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)
-
LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a "maximum LDH release" control by treating a set of cells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance and comparing it to the maximum LDH release control. The alpha-solanine treated wells should show a significant increase in LDH release.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a typical cytotoxicity assay using alpha-solanine.
Alpha-Solanine Induced Apoptosis Signaling Pathway
Caption: Key signaling events in alpha-solanine-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of α‑solanine on human head and neck squamous cell carcinoma cells and human umbilical vein endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Alpha-Solamarine Effects in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-Solamarine, a glycoalkaloid primarily found in plants of the Solanaceae family like potatoes and tomatoes, has garnered significant attention for its potential as an anticancer agent.[1][2][3] Numerous in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis across various cancer types.[1][4] The mechanisms underlying these effects involve the modulation of multiple cellular signaling pathways, making α-solanine a promising compound for further investigation in cancer therapy.
This document provides a comprehensive set of detailed protocols for researchers to effectively study the effects of this compound in a cell culture setting. The protocols cover essential assays for evaluating cytotoxicity, apoptosis, cell cycle progression, and cell migration.
General Guidelines & Reagent Preparation
Cell Culture and Maintenance
-
Cell Lines: A variety of cancer cell lines have been used to study this compound, including liver (HepG2), lymphoma (U937), colon (HT29, RKO), stomach (AGS), cervical (HeLa), and choriocarcinoma (JEG-3) cells.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells regularly to maintain them in the logarithmic growth phase.
This compound Stock Solution Preparation
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Sonication may be recommended to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in living cells is the basis of this colorimetric assay.
Detailed Experimental Protocol (MTT Assay)
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with a vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves generated by the MTT assay.
| Cell Line | Treatment Duration (h) | IC50 Value (µM) | Reference |
| e.g., HepG2 | 48 | Data from Experiment | |
| e.g., JEG-3 | 24 | ~30 µM (Significant effect) | |
| e.g., RKO | 24 | Data from Experiment | |
| e.g., A549 | 48 | Data from Experiment |
Note: The table should be populated with experimentally derived data. The value for JEG-3 cells is an approximate concentration showing a significant decrease in colony formation.
Visualization: MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay for determining cell viability.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.
Detailed Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a 15 mL conical tube.
-
Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet once with 1 mL of cold PBS. Centrifuge and discard the supernatant.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation: Apoptosis Induction by this compound
| Treatment (Concentration) | Duration (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 24 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound (X µM) | 24 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound (Y µM) | 24 | Data from Experiment | Data from Experiment | Data from Experiment |
Visualization: Principle of Annexin V/PI Staining
Caption: Differentiating cell states using Annexin V and Propidium Iodide staining.
Protocol 3: Cell Cycle Analysis by PI Staining
This method quantifies cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to induce cell cycle arrest.
Detailed Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate.
-
After 24 hours, treat cells with this compound at various concentrations for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C).
-
-
Cell Staining:
-
Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. DNA content is measured by detecting the fluorescence of PI.
-
Use a linear scale for the DNA content histogram to clearly distinguish G0/G1, S, and G2/M peaks.
-
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment (Concentration) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 24 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound (X µM) | 24 | Data from Experiment | Data from Experiment | Data from Experiment |
| This compound (Y µM) | 24 | Data from Experiment | Data from Experiment | Data from Experiment |
Visualization: Cell Cycle Analysis Workflow
Caption: A streamlined workflow for analyzing cell cycle distribution.
Protocol 4: Cell Migration (Wound Healing / Scratch Assay)
This assay is a simple and widely used method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.
Detailed Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a fully confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the monolayer is confluent, gently scratch a straight line across the center of the well using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with a fresh culture medium (often serum-free or low-serum to inhibit proliferation) containing the desired concentration of this compound or vehicle control.
-
Immediately capture an image of the wound at time 0 (T=0) using a phase-contrast microscope. Mark the position to ensure the same field is imaged each time.
-
Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap in the images from each time point using software like ImageJ.
-
Calculate the percentage of wound closure relative to the initial area at T=0.
-
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100.
-
Data Presentation: Effect of this compound on Cell Migration
| Treatment (Concentration) | Time (h) | Wound Area (Arbitrary Units) | Wound Closure (%) |
| Vehicle Control | 0 | Data from Experiment | 0 |
| 12 | Data from Experiment | Calculated Value | |
| 24 | Data from Experiment | Calculated Value | |
| This compound (X µM) | 0 | Data from Experiment | 0 |
| 12 | Data from Experiment | Calculated Value | |
| 24 | Data from Experiment | Calculated Value |
Visualization: Wound Healing Assay Workflow
Caption: Key steps involved in performing a wound healing cell migration assay.
Signaling Pathways Affected by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways. It is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases. It can also suppress cancer cell proliferation and migration by downregulating the Akt/mTOR pathway and reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9).
Protocol Outline: Western Blotting for Pathway Analysis
-
Protein Extraction: Treat cells with this compound, then lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Caspase-3, Bax, Akt, p-Akt, mTOR, MMP-2, MMP-9) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization: Known Signaling Pathways Modulated by this compound
Caption: Overview of molecular pathways targeted by this compound.
References
- 1. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
Application Notes and Protocols for Alpha-Solamarine-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-solamarine, a glycoalkaloid predominantly found in plants of the Solanaceae family, such as potatoes and nightshades, has garnered significant attention for its potential as an anticancer agent. Numerous in vitro studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis. These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.
This compound has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. Key molecular mechanisms include the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, and the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade.[1][2] Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent.
Data Presentation: Efficacy of this compound and Related Glycoalkaloids
The following tables summarize the cytotoxic and apoptotic effects of this compound and the closely related glycoalkaloid, solamargine, across various cancer cell lines. This data is compiled from multiple in vitro studies and is intended to provide a comparative overview of their potency.
Table 1: IC50 Values of this compound and Solamargine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| α-Solanine | HepG2 | Hepatocellular Carcinoma | 14.47 | Not Specified |
| Solamargine | QBC939 | Cholangiocarcinoma | 9.81 | Not Specified |
| Solamargine | ACHN | Renal Carcinoma | Not Specified | 24 |
| Solamargine | 786-O | Renal Carcinoma | Not Specified | 24 |
| Solamargine | JEG-3 | Choriocarcinoma | >30 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Table 2: Apoptotic Effects of this compound and Solamargine
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Method |
| α-Solanine | HepG2 | Not Specified | Up to 32.2 | Flow Cytometry |
| α-Solanine | JEG-3 | 30 | Significant Increase | Flow Cytometry |
| Solamargine | QBC939 | >6 | Dose-dependent Increase | Annexin V/PI Staining |
| Solamargine | ACHN | Not Specified | Dose-dependent Increase | Flow Cytometry |
| Solamargine | 786-O | Not Specified | Dose-dependent Increase | Flow Cytometry |
Table 3: Modulation of Apoptosis-Related Proteins by this compound and Solamargine
| Compound | Cell Line | Protein | Effect |
| α-Solanine | HepG2 | Bcl-2 | Downregulation |
| α-Solanine | JEG-3 xenografts | Bcl-2 | Downregulation |
| α-Solanine | JEG-3 xenografts | Bax | Upregulation |
| Solamargine | ACHN | Bcl-2 | Downregulation |
| Solamargine | ACHN | Bax | Upregulation |
| Solamargine | ACHN | Cleaved Caspase-3 | Upregulation |
| Solamargine | ACHN | Cleaved Caspase-8 | Upregulation |
| Solamargine | ACHN | Cleaved Caspase-9 | Upregulation |
| Solamargine | 786-O | Bcl-2 | Downregulation |
| Solamargine | 786-O | Bax | Upregulation |
| Solamargine | 786-O | Cleaved Caspase-3 | Upregulation |
| Solamargine | 786-O | Cleaved Caspase-8 | Upregulation |
| Solamargine | 786-O | Cleaved Caspase-9 | Upregulation |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound in vitro.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use appropriate compensation controls for FITC and PI.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets with lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: PI3K/Akt/mTOR and Bcl-2 signaling in apoptosis.
Experimental Workflow
The logical flow of experiments to investigate the apoptotic effects of this compound is depicted below.
References
Analytical Standards for Alpha-Solamarine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Solamarine is a glycoalkaloid found in plants of the Solanaceae family, such as Solanum nigrum and Solanum aculeastrum.[1][2] This natural compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. These effects are attributed to its modulation of key cellular signaling pathways, such as the NF-κB and STAT3 pathways.
This document provides detailed application notes and experimental protocols for researchers working with this compound. It covers the analytical standards, quantification methods, and protocols for assessing its biological activity.
Physicochemical and Analytical Standards
A well-characterized analytical standard is crucial for obtaining accurate and reproducible experimental results.
| Property | Value | Reference |
| CAS Number | 20318-30-3 | [1][3][4] |
| Molecular Formula | C₄₅H₇₃NO₁₆ | [1][3][5] |
| Molecular Weight | 884.06 g/mol | [1][3][5] |
| Appearance | Solid | [5] |
| Purity (typical) | 95% - 99.93% | [3][6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C for long-term storage. | [3][5] |
Note: Always refer to the Certificate of Analysis provided by the supplier for batch-specific information.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of this compound in various samples, including plant extracts and cell culture media.
Materials:
-
This compound analytical standard (≥95% purity)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV or PDA detector
-
0.22 µm syringe filters
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from Plant Material):
-
Dry and powder the plant material.
-
Extract a known weight of the powder with a suitable solvent (e.g., 80% ethanol (B145695) or methanol) using sonication or maceration.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
Sample Preparation (from Cell Culture Media):
-
Collect the cell culture media.
-
Centrifuge to remove any cells or debris.
-
Perform a solid-phase extraction (SPE) if necessary to concentrate the analyte and remove interfering substances.
-
Filter the processed sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. An example gradient is:
-
0-10 min: 30% Acetonitrile
-
10-25 min: 30-70% Acetonitrile
-
25-30 min: 70% Acetonitrile
-
30-35 min: 70-30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC-3, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Western Blot Analysis of NF-κB and STAT3 Signaling Pathways
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
LPS (Lipopolysaccharide) or other appropriate stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agent (e.g., LPS for NF-κB, IL-6 for STAT3) for a short period (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Quantitative Data
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FaDu | Pharyngeal Cancer | 5.17 | [7] |
| Note: This table should be expanded as more research becomes available. |
Table 2: In Vitro Anti-Inflammatory Activity of Solanum Extracts
| Assay | Extract/Compound | IC50 (µg/mL) | Reference |
| Albumin Denaturation | Solanum aethiopicum aqueous extract | 50.20 | [8] |
| Anti-lipoxygenase | Solanum aethiopicum aqueous extract | 199 | [8] |
| Membrane Stabilization | Solanum aethiopicum aqueous extract | 19.85 | [8] |
| Proteinase Inhibitory | Solanum aethiopicum aqueous extract | 714 | [8] |
| Note: These values are for a crude extract and not purified this compound. |
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for this compound research.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 20318-30-3 | this compound [phytopurify.com]
- 4. (3beta,22beta,25S)-Spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(beta-D-glucopyranosyl-(1->3))-beta-D-galactopyranoside | C45H73NO16 | CID 70680623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpub.org [gpub.org]
Experimental Design for Alpha-Solanine Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-solanine (B192411), a glycoalkaloid found in plants of the Solanaceae family, has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1] Preclinical animal studies are crucial for evaluating the efficacy and safety of alpha-solanine before it can be considered for clinical applications. This document provides detailed application notes and protocols for designing and conducting animal studies to investigate the anti-cancer, anti-inflammatory, and toxicological properties of alpha-solanine.
I. Anti-Cancer Studies
A. Application Notes
Alpha-solanine has demonstrated significant anti-tumor activity in various cancer models by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis.[2][3] In vivo studies are essential to validate these findings and determine the therapeutic potential of alpha-solanine in a complex biological system. The following protocols are designed for xenograft models, which are widely used in preclinical cancer research.[4][5]
B. Data Presentation
Table 1: Efficacy of Alpha-Solanine in Murine Cancer Models
| Cancer Model | Animal Strain | Treatment Dose & Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Pancreatic Cancer (PANC-1 Xenograft) | Athymic Nude Mice | 6 µg/g (approx. 6 mg/kg) daily for 2 weeks | 61% | 43% | [6] |
| Breast Cancer (Mammary Carcinoma) | Mice | 5 mg/kg | Significant reduction | Significant reduction | [2][3] |
| Colorectal Cancer (RKO & HCT-116 Xenograft) | Nude Mice | Not specified | Significant inhibition | Significant inhibition | [7] |
| Choriocarcinoma (JEG-3 Xenograft) | Nude Mice | 5 mg/kg/day for 7 days | Significant reduction | Significant reduction | [8] |
C. Experimental Protocols
1. Murine Breast Cancer Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the anti-tumor effects of alpha-solanine.[4][9][10]
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7).
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.[5]
-
Procedure:
-
Culture breast cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.
-
Anesthetize the mouse and inject 100 µL of the cell suspension subcutaneously into the mammary fat pad.[4]
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize animals into control and treatment groups.
-
Administer alpha-solanine (e.g., 5 mg/kg) or vehicle control intraperitoneally daily.[2][3]
-
Continue treatment for a predetermined period (e.g., 2-4 weeks) and monitor tumor growth and animal well-being.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Experimental Workflow: Murine Breast Cancer Xenograft Study
A workflow diagram for a murine breast cancer xenograft study.
D. Signaling Pathways
Alpha-solanine induces apoptosis in cancer cells through the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]
Alpha-Solanine Induced Apoptosis Signaling Pathway
References
- 1. Alpha Solanine: A Novel Natural Bioactive Molecule with Anticancer Effects in Multiple Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protective and therapeutic effects of alpha-solanine on mice breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Antitumor Efficacy of α-Solanine against Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Alpha-Solamarine in In Vitro Assays
Introduction
Alpha-solamarine is a glycoalkaloid compound isolated from plants of the Solanum genus, such as Solanum nigrum. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Numerous in vitro studies have demonstrated its efficacy in modulating various cellular processes. This document provides detailed application notes and protocols for the use of this compound in in vitro assays, with a focus on its solubility, preparation of stock solutions, and its application in cytotoxicity, apoptosis, and anti-inflammatory studies. The information herein is intended for researchers, scientists, and drug development professionals.
This compound Solubility
The solubility of a compound is a critical factor for its successful application in in vitro assays. This compound is sparingly soluble in water but exhibits good solubility in organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Up to 60 mg/mL (approximately 67.87 mM)[1] | Sonication is recommended to aid dissolution[1]. |
| Ethanol | Data not readily available, but generally used for plant extracts. | May require optimization for specific concentrations. |
| Water | Poorly soluble | Not recommended for preparing primary stock solutions for most cell-based assays. |
To enhance solubility, it is advised to gently warm the solution to 37°C and use an ultrasonic bath[2].
Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of stock solutions are crucial for maintaining the stability and activity of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 884.06 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 8.84 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the tube for 5-10 minutes[1]. Gentle warming to 37°C can also be applied.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Storage of Stock Solutions:
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
In Vitro Applications and Protocols
This compound has been demonstrated to have a range of biological activities that can be investigated using various in vitro assays.
This compound exhibits cytotoxic effects against several cancer cell lines. The concentration required to inhibit cell growth can be determined using assays such as the MTT or MTS assay.
Table 3: Exemplary Concentrations of this compound for In Vitro Assays
| Cell Line | Assay Type | Effective Concentration | Reference |
| Glioma cells | Proliferation and Apoptosis Assay | 10 µM and 15 µM | |
| Breast Cancer (MCF-7) | Cytotoxicity Assay (IC50) | 11.4 µg/mL | |
| Hepatocellular Carcinoma (HepG2) | Cytotoxicity Assay (IC50) | 12.7 µg/mL |
Protocol 2: General Protocol for MTT Cytotoxicity Assay
Materials:
-
Target cancer cell line and appropriate complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
This compound is known to induce apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt pathway and affecting the expression of Bcl-2 family proteins. A common method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Signaling Pathways Modulated by this compound Leading to Apoptosis
Caption: Simplified signaling pathways affected by this compound leading to apoptosis.
Protocol 3: Apoptosis Detection by Annexin V and PI Staining
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating cells with this compound for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the manufacturer's instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Workflow for Annexin V Apoptosis Assay
Caption: Experimental workflow for the Annexin V apoptosis assay.
This compound possesses anti-inflammatory properties. A common and simple in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.
Protocol 4: Inhibition of Albumin Denaturation Assay
Materials:
-
This compound stock solution
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Egg albumin (or Bovine Serum Albumin)
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture by adding 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 100 to 1000 µg/mL). A control group should be prepared with 2 mL of distilled water instead of the extract.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Conclusion
This compound is a promising bioactive compound with multiple potential therapeutic applications. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in in vitro studies. Adherence to proper solubility, stock solution preparation, and assay-specific methodologies is essential for obtaining reliable and reproducible results. Further optimization of concentrations and incubation times may be necessary depending on the specific cell lines and experimental conditions used.
References
Troubleshooting & Optimization
Alpha-Solamarine degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of α-Solamarine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving α-Solamarine?
A1: α-Solamarine is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, prepare a stock solution in DMSO. To enhance solubility, gentle heating to 37°C and brief sonication in an ultrasonic bath may be employed.[1][2]
Q2: What are the recommended storage conditions for α-Solamarine?
A2: For long-term stability, solid α-Solamarine powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1][4]
Q3: What is the primary degradation pathway for α-Solamarine?
A3: The primary degradation pathway for α-Solamarine, a steroidal glycoalkaloid, is through the sequential hydrolysis of its trisaccharide chain. This process is catalyzed by acidic conditions and involves the stepwise cleavage of the sugar moieties, leading to the formation of intermediate glycoalkaloids and ultimately the aglycone, solanidine.[5]
Q4: How does pH affect the stability of α-Solamarine in aqueous solutions?
A4: α-Solamarine is most stable in neutral to slightly acidic conditions. Under basic conditions (pH > 9.2), steroidal glycoalkaloids tend to precipitate out of aqueous solutions, which can be perceived as degradation or loss of the compound. Acidic conditions, particularly strong acids, will accelerate the hydrolysis of the glycosidic bonds.
Q5: Is α-Solamarine sensitive to light?
A5: As a general precaution for complex organic molecules, it is recommended to protect α-Solamarine solutions from prolonged exposure to direct light. Photodegradation studies should be conducted as part of forced degradation testing to fully characterize its photostability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of α-Solamarine upon dilution of DMSO stock in aqueous buffer. | The concentration of α-Solamarine exceeds its solubility limit in the final aqueous solution. The final percentage of DMSO is too low to maintain solubility. | - Lower the final concentration of α-Solamarine in the aqueous medium.- Increase the final percentage of DMSO in the solution, ensuring it remains within a tolerable range for your experimental system (typically ≤ 0.5% for cell-based assays).- Prepare a more dilute DMSO stock solution to minimize the amount of DMSO added to the aqueous phase. |
| Inconsistent results in bioassays. | Degradation of α-Solamarine in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles). Degradation in the experimental medium due to pH or temperature instability over the course of the experiment. | - Aliquot stock solutions into single-use volumes and store at -80°C.[1][4]- Prepare fresh dilutions in your experimental medium immediately before use.- Ensure the pH of your experimental medium is within the stable range for α-Solamarine (neutral to slightly acidic).- If the experiment involves elevated temperatures, consider the potential for thermal degradation and include appropriate controls. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of α-Solamarine. Contamination of the sample or solvent. Use of a non-stability-indicating HPLC method. | - Confirm the identity of the unexpected peaks by mass spectrometry (MS). They are likely degradation products such as β-solamarine, γ-solamarine, or solanidine.- Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.- Ensure high purity of solvents and proper cleaning of all equipment.- Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. |
| Low recovery of α-Solamarine during extraction from a complex matrix. | Incomplete extraction due to strong binding to matrix components. Degradation during the extraction process. | - Optimize the extraction solvent system. A mixture of methanol (B129727) and an acidic buffer is often effective for glycoalkaloids.- Consider solid-phase extraction (SPE) for sample clean-up and concentration.- Perform extraction at reduced temperatures to minimize thermal degradation. |
Degradation and Stability Data
The following tables summarize hypothetical quantitative data for the degradation of α-Solamarine under various stress conditions. This data is representative of what would be obtained from forced degradation studies and should be used as a guideline for experimental design.
Table 1: Hypothetical Degradation of α-Solamarine under Hydrolytic Conditions at 50°C
| Condition | Time (hours) | α-Solamarine Remaining (%) | β-Solamarine Formed (%) | γ-Solamarine Formed (%) | Solanidine Formed (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 75.2 | 18.5 | 4.1 | 2.2 | |
| 6 | 40.1 | 35.6 | 12.3 | 12.0 | |
| 12 | 15.8 | 30.1 | 20.5 | 33.6 | |
| 24 | 2.5 | 15.3 | 25.4 | 56.8 | |
| pH 7 Buffer | 24 | 99.5 | < 0.1 | < 0.1 | < 0.1 |
| 0.1 M NaOH | 24 | 92.3 (Precipitation observed) | 5.1 | 1.5 | 1.1 |
Table 2: Hypothetical Thermal and Photodegradation of α-Solamarine
| Condition | Duration | α-Solamarine Remaining (%) | Total Degradants (%) |
| Thermal Degradation (Solid State) | |||
| 60°C | 7 days | 98.7 | 1.3 |
| 80°C | 7 days | 91.5 | 8.5 |
| Thermal Degradation (in DMSO) | |||
| 60°C | 24 hours | 95.2 | 4.8 |
| Photodegradation (in Methanol) | |||
| UV Light (254 nm) | 24 hours | 85.4 | 14.6 |
| White Light | 7 days | 96.1 | 3.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of α-Solamarine
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of α-Solamarine.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of α-Solamarine in HPLC-grade DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a sealed vial and incubate at 80°C. Take samples at 0, 24, 48, and 72 hours. Also, place solid α-Solamarine powder in an oven at 80°C and sample at the same time points, preparing solutions for analysis.
-
Photodegradation: Prepare a 100 µg/mL solution of α-Solamarine in methanol. Expose one set of samples to direct UV light (254 nm) and another to white light in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Sample at 0, 24, 48, and 72 hours.
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This protocol describes a method to separate α-Solamarine from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 205 nm.
-
Mass Spectrometry (ESI+) for peak identification.
-
Visualizations
Caption: Hydrolytic degradation of α-Solamarine.
Caption: Workflow for forced degradation studies.
Caption: Decision tree for solving solubility problems.
References
Technical Support Center: Overcoming α-Solanine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing α-solanine resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with α-solanine, offering potential causes and solutions in a question-and-answer format.
Question 1: Why are my cancer cells showing high tolerance or a higher than expected IC50 value for α-solanine?
Possible Causes:
-
Pre-existing or Acquired Resistance: The cell line may have intrinsic resistance or have developed resistance over time through continuous exposure. A common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene, which actively pump drugs out of the cell.[1][2][3][4]
-
Altered Signaling Pathways: Resistance can be mediated by alterations in cellular signaling pathways that promote survival and inhibit apoptosis. A key pathway implicated in resistance is the PI3K/Akt/mTOR signaling cascade, which is involved in cell proliferation and survival.[5]
-
Suboptimal Experimental Conditions: Issues with the α-solanine compound (e.g., degradation, incorrect concentration) or cell culture conditions can lead to inaccurate results.
Solutions:
-
Verify Compound Integrity: Ensure the α-solanine used is of high purity and has been stored correctly. Prepare fresh stock solutions in DMSO for each experiment.
-
Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to determine the expression levels of ABCB1/P-gp in your cell line compared to a sensitive control.
-
Employ Combination Therapy:
-
P-glycoprotein Inhibitors: Co-administer α-solanine with a P-gp inhibitor, such as verapamil, to block the efflux pump and increase the intracellular concentration of α-solanine.
-
PI3K/Akt Pathway Inhibitors: Combine α-solanine with inhibitors of the PI3K/Akt pathway to target this survival signaling route.
-
-
Genetic Knockdown of ABCB1: Utilize siRNA to specifically knock down the expression of the ABCB1 gene, which can restore sensitivity to chemotherapeutic agents.
Question 2: My combination therapy with a P-gp inhibitor is not effectively sensitizing the resistant cells to α-solanine. What could be the reason?
Possible Causes:
-
Alternative Resistance Mechanisms: The resistance in your cell line may not be solely dependent on P-gp. Other ABC transporters or different resistance mechanisms, such as altered apoptotic pathways or enhanced DNA repair, might be at play.
-
Insufficient Inhibitor Concentration: The concentration of the P-gp inhibitor may not be optimal to fully block the transporter's activity.
-
Inhibitor Metabolism: The cancer cells might be metabolizing the P-gp inhibitor, reducing its efficacy.
Solutions:
-
Investigate Other Resistance Pathways:
-
Analyze the expression of other ABC transporters like MRP1 (ABCC1).
-
Examine key proteins in apoptotic pathways (e.g., Bcl-2, Bax) to see if their expression is altered in resistant cells.
-
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor.
-
Explore Other Combination Strategies: Consider combining α-solanine with agents that target different resistance mechanisms, such as autophagy inhibitors (e.g., chloroquine) if autophagy is identified as a resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of α-solanine's anticancer activity?
A1: α-Solanine exerts its anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 and activating caspases.
-
Induction of Autophagy: α-Solanine can induce autophagy, which may act synergistically with apoptosis to cause cell death.
-
Cell Cycle Arrest: It can halt the cell cycle at various phases, preventing cancer cell proliferation.
-
Inhibition of Metastasis and Angiogenesis: α-Solanine can suppress the migration, invasion, and blood vessel formation of tumors.
-
Modulation of Signaling Pathways: It impacts key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.
Q2: What is a typical IC50 value for α-solanine in sensitive vs. resistant cancer cell lines?
A2: IC50 values for α-solanine can vary significantly depending on the cell line. For example:
-
In the RL95-2 human endometrial cancer cell line, the IC50 was found to be 26.27 µM .
-
In the multidrug-resistant oral cancer cell line KB-ChR-8-5, the IC50 was determined to be 30 µM .
-
In FaDu and CAL-33 head and neck cancer cell lines, the IC50 values were approximately 18 µM and 21 µM , respectively. A significantly higher IC50 value in your experimental cell line compared to published data on sensitive lines may indicate resistance.
Q3: How can I develop an α-solanine resistant cancer cell line in the lab?
A3: A common method is to culture the parental cancer cell line with gradually increasing concentrations of α-solanine over a prolonged period (3 to 18 months). Start with a low concentration (e.g., IC10) and incrementally increase the dose as the cells adapt and show stable growth. It is crucial to maintain a parallel culture of the parental cell line for comparison.
Data Presentation
Table 1: IC50 Values of α-Solanine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RL95-2 | Endometrial Cancer | 26.27 | |
| KB-ChR-8-5 | Multidrug-Resistant Oral Cancer | 30 | |
| FaDu | Head and Neck Cancer | ~18 | |
| CAL-33 | Head and Neck Cancer | ~21 | |
| 4T1 | Mouse Mammary Carcinoma | 34 | |
| HuH-7 | Human Hepatocellular Carcinoma | 30 |
Experimental Protocols
Protocol for Developing an α-Solanine-Resistant Cell Line
-
Determine the initial IC50: First, determine the 50% inhibitory concentration (IC50) of α-solanine for the parental cancer cell line using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Begin by treating the cells with a low concentration of α-solanine, typically the IC10 (the concentration that inhibits 10% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the α-solanine concentration in a stepwise manner. Allow the cells to reach at least 70% confluency between each dose escalation.
-
Maintenance of Resistant Cells: Continue culturing the cells at a high concentration (e.g., 2x the original IC50) until they exhibit stable growth and morphology. These cells can now be considered resistant.
-
Validation of Resistance: Regularly assess the IC50 of the resistant cell line and compare it to the parental line to confirm the degree of resistance.
-
Cryopreservation: Freeze aliquots of the resistant cells at different stages of development for future use.
Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of α-solanine (and/or combination drugs). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol for siRNA-mediated Knockdown of ABCB1
-
Cell Seeding: Seed the resistant cancer cells in a 6-well plate and allow them to grow to 50-60% confluency.
-
siRNA Transfection: Transfect the cells with ABCB1-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.
-
Verification of Knockdown: Harvest a portion of the cells to verify the knockdown efficiency by measuring ABCB1 mRNA (qRT-PCR) and P-glycoprotein (Western blot) levels.
-
Functional Assays: Use the remaining transfected cells for downstream experiments, such as cell viability assays with α-solanine, to assess the reversal of resistance.
Visualizations
Caption: Troubleshooting workflow for high α-solanine IC50.
Caption: Approaches to counteract α-solanine resistance.
Caption: Key signaling pathways in α-solanine resistance.
References
- 1. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of ABCB1/P-glycoprotein drug transporters in regulating gut microbes and inflammation: insights from animal models, old and new - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alpha-Solamarine HPLC Peak Tailing
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of alpha-solamarine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape. Peak symmetry is often measured by the USP Tailing Factor (T) or Asymmetry Factor (As), where a value greater than 1.2 is typically considered tailing.[2]
Peak tailing is problematic because it:
-
Reduces resolution between closely eluting compounds.[3]
-
Complicates accurate peak integration, leading to imprecise and inaccurate quantification.[3][4]
-
Decreases sensitivity as the peak height is reduced and broadened.
-
May indicate underlying issues with the column, mobile phase, or HPLC system.[5]
Q2: My this compound peak is consistently tailing. What is the most likely cause?
The most common cause of peak tailing for this compound is due to its chemical nature as a basic glycoalkaloid.[6][7] Basic compounds, particularly those with amine groups, are prone to secondary interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[2][5][6] These silanol groups (Si-OH) are acidic and can form strong ionic or hydrogen-bonding interactions with the basic analyte, delaying its elution and causing a tailing peak.[1][5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like this compound.
-
At Mid-to-High pH (e.g., > 4): Residual silanol groups on the silica (B1680970) surface become deprotonated and negatively charged (SiO⁻). This creates strong electrostatic interactions with the positively charged basic analyte, leading to significant peak tailing.[2][8][9]
-
At Low pH (e.g., ≤ 3): The low pH suppresses the ionization of the acidic silanol groups, keeping them in their neutral form (Si-OH).[1][2][5] This minimizes the secondary ionic interactions with the basic this compound, resulting in a more symmetrical, sharper peak.[2][9] For solasodine (B1681914), a related steroidal alkaloid, using a mobile phase with a pH of 2.5 has been shown to produce symmetric peaks.[10][11][12]
Q4: Could my HPLC column be the source of the problem?
Yes, the column is a frequent source of peak shape issues. Several factors could be at play:
-
Active Silanol Groups: The column's stationary phase may have a high concentration of unreacted, accessible silanol groups. Using a modern, high-purity, end-capped column is highly recommended to minimize these active sites.[2][8] End-capping is a process that chemically deactivates most of the residual silanols.[2]
-
Column Contamination: Impurities from previous samples may accumulate on the column, creating new active sites that can interact with your analyte.[13]
-
Column Bed Deformation: A void at the column inlet or a channel in the packing bed can distort the sample path, causing tailing or split peaks for all compounds in the chromatogram.[6][14] This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, leading to poor peak shape for all analytes.[14]
Q5: What if only the this compound peak is tailing, while other non-polar compounds in my sample have good peak shape?
This observation strongly suggests that the issue is not a general system problem (like a column void or extra-column volume) but rather a specific chemical interaction between this compound and the stationary phase. The primary suspect in this scenario is the interaction between the basic functional groups of this compound and acidic silanol groups on the column packing.[5]
Q6: Can my sample preparation or injection volume cause peak tailing?
Absolutely. Two common issues related to the sample itself are:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[3][4][6] This leads to a non-linear response and can cause broadened, tailing peaks. To check for this, dilute your sample by a factor of 5 or 10 and reinject; if the peak shape improves, you were likely overloading the column.[6][15]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting.[3][13] Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide
Use the following workflow to systematically diagnose and resolve this compound peak tailing.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Chemical Interaction Visualization
The primary cause of peak tailing for basic compounds like this compound is the pH-dependent interaction with the silica stationary phase.
Caption: How mobile phase pH affects the interaction between this compound and the column.
Data Presentation
The following table provides illustrative data on how changing key parameters can improve the peak shape of this compound.
Table 1: Illustrative Effects of Method Parameters on this compound Peak Asymmetry
| Parameter | Condition A | Condition B | Expected Asymmetry Factor (As) under Condition A | Expected Asymmetry Factor (As) under Condition B | Recommendation |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | pH 3.0 (Phosphate Buffer) | 2.1 | 1.3 | Operate at a low pH to suppress silanol ionization.[2] |
| Column Type | Standard C18 (Type A Silica) | End-Capped C18 (High Purity) | 1.9 | 1.2 | Use a modern, high-purity, end-capped column to reduce active sites.[8] |
| Sample Conc. | 1.0 mg/mL | 0.1 mg/mL | 1.8 | 1.2 | If overloading is suspected, reduce the sample concentration.[6] |
Experimental Protocols
Protocol 1: Method for Adjusting Mobile Phase pH to Reduce Peak Tailing
This protocol describes how to prepare an acidic mobile phase to minimize secondary silanol interactions.
-
Buffer Preparation: Prepare a 20 mM potassium phosphate (B84403) buffer. Dissolve the appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water.
-
pH Adjustment: While stirring, slowly add dilute phosphoric acid (H₃PO₄) to the buffer solution until the pH meter reads a stable value between 2.5 and 3.0.
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 75:25 v/v buffer:methanol for solasodine analysis).[10][11]
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly using sonication or vacuum.
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes, or until the backpressure and detector baseline are stable, before injecting your sample.
Protocol 2: Procedure for Checking and Correcting Column Overload
This protocol helps determine if peak tailing is caused by injecting too much sample.
-
Prepare a Dilution Series: Create a series of dilutions of your original sample stock solution. A 10-fold (1:10) and 100-fold (1:100) dilution are good starting points. Use the mobile phase as the diluent.
-
Sequential Injection: Inject the original, undiluted sample and record the chromatogram. Note the peak shape and asymmetry factor.
-
Inject Dilutions: Inject the 1:10 dilution, followed by the 1:100 dilution.
-
Analyze Results: Compare the peak shapes from the three injections. If the asymmetry factor decreases significantly and the peak becomes more symmetrical with dilution, the original sample was overloading the column.
-
Action: To correct for overload, either dilute the sample to a concentration that provides good peak shape or reduce the injection volume.[6][15]
Protocol 3: Column Flushing and Regeneration Protocol
If you suspect column contamination is causing peak tailing, a thorough flush may restore performance. Always check your column manufacturer's specific instructions before proceeding.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating it.
-
Reverse Column Direction: Disconnect the column and reconnect it to the flow path in the reverse direction.
-
Systematic Flush: Flush the column with at least 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back. A typical sequence for a reversed-phase column is:
-
HPLC-grade Water (to remove buffers)
-
Isopropanol
-
Hexane (to remove strongly bound non-polar compounds)
-
Isopropanol
-
Mobile phase without buffer (e.g., Water/Acetonitrile mix)
-
-
Re-equilibrate: Turn the column back to the correct flow direction, reconnect it to the detector, and equilibrate with your working mobile phase until the baseline is stable.
-
Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.[2]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. CAS 20318-30-3 | this compound [phytopurify.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. [PDF] Development and Validation of an RP-HPLC Method for Determination of Solasodine, A Steroidal Alkaloid | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Alpha-Solamarine Concentration for Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Alpha-Solamarine concentration in cell viability assays.
Frequently Asked questions (FAQs)
Q1: What is the optimal concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is highly dependent on the cell line being tested. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50). For example, the IC50 of α-solanine in the RL95-2 human endometrial cancer cell line after 24 hours of exposure was found to be 26.27 µM[1].
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[2]. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM to 60 mg/mL) and then dilute it to the final desired concentrations in the cell culture medium. To aid dissolution, sonication is recommended[2]. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity[3].
Q3: I am observing precipitation of this compound in my culture medium. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the aqueous culture medium, even if it is dissolved in a DMSO stock. To troubleshoot this, you can try the following:
-
Lower the final concentration: Your working concentration may be too high.
-
Increase the final DMSO concentration: While keeping it below toxic levels, a slightly higher DMSO concentration might help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Prepare fresh dilutions: Prepare working solutions from the DMSO stock immediately before use.
-
Gentle warming and mixing: When diluting the stock solution, gently warm the medium to 37°C and mix thoroughly[4].
Q4: My cell viability assay results are inconsistent. What are the common causes?
A4: Inconsistent results in cell viability assays can arise from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and accurate pipetting.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation. It is best to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound interference: this compound, like other natural compounds, may interfere with the assay reagents. For tetrazolium-based assays (MTT, XTT), run a cell-free control to check if this compound directly reduces the reagent.
-
Incomplete formazan (B1609692) solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by using an adequate volume of a suitable solubilizing agent and sufficient incubation time with agitation.
Q5: Which cell viability assay is most suitable for this compound?
A5: While MTT is a common choice, its susceptibility to interference from compounds is a known issue. To ensure robust data, it is advisable to use at least two different types of assays that measure different cellular parameters. Good alternatives or complementary assays to MTT include:
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.
-
ATP-based assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Sulforhodamine B (SRB) assay: Measures cellular protein content, which correlates with cell number.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance/fluorescence in control wells | Reagent degradation due to light exposure or improper storage. Media components (e.g., phenol (B47542) red, serum) or this compound itself interfering with the assay reagents. | Store reagents as recommended, protected from light. Use phenol red-free media for the assay. Run a "no-cell" control with this compound and the assay reagent to quantify any interference. |
| Low signal or no dose-dependent response | The tested concentrations of this compound are not cytotoxic to the chosen cell line. The incubation time is too short for this compound to induce a measurable effect. The chosen assay is not sensitive enough. | Test a higher concentration range of this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours). Switch to a more sensitive assay (e.g., an ATP-based luminescent assay). |
| High variability between replicate wells | Uneven cell seeding. Incomplete dissolution or precipitation of this compound. Pipetting errors. Edge effects on the 96-well plate. | Ensure a single-cell suspension before plating. Visually inspect wells for any precipitate after adding this compound. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate for experimental conditions. |
| Unexpectedly low cell viability at all concentrations | This compound is directly interfering with the assay chemistry (e.g., reducing MTT). | Run a cell-free control to confirm interference. Switch to an alternative assay that measures a different endpoint (e.g., LDH for membrane integrity, SRB for protein content). |
Quantitative Data
Table 1: IC50 Value of this compound in a Cancer Cell Line
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| RL95-2 (endometrial cancer) | xCELLigence Real-Time Cell Analyzer | 24 | 26.27 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for measuring cytotoxicity by quantifying LDH release.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.
-
Include the following controls in triplicate:
-
Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Culture medium background: Medium without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 10-50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
References
- 1. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Alpha-Solamarine Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Alpha-Solamarine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for large-scale production of this compound?
A1: Currently, the primary method for large-scale production of this compound is through extraction from natural sources, particularly from plants of the Solanum genus, such as Solanum nigrum. While total chemical synthesis has been achieved in laboratory settings, it is often complex and not yet economically viable for industrial-scale production. The focus of large-scale efforts remains on optimizing the extraction and purification of the naturally occurring glycoalkaloid.
Q2: What are the main challenges in the large-scale extraction and purification of this compound?
A2: The main challenges include:
-
Low Yield: The concentration of this compound in plant materials can be variable, leading to inconsistent yields.
-
Complex Mixtures: Plant extracts contain a multitude of similar compounds, including other steroidal glycoalkaloids like solamargine (B1681910) and solasonine, which makes purification difficult.
-
Emulsion Formation: During solvent extraction, the formation of stable emulsions can lead to significant product loss.
-
Solvent Toxicity and Environmental Impact: The use of large volumes of organic solvents raises concerns about toxicity and environmental safety.
-
Compound Stability: this compound can be susceptible to degradation under certain pH and temperature conditions.
Q3: What is the expected yield of this compound from plant material?
A3: The yield of steroidal glycoalkaloids is highly dependent on the plant species, cultivation conditions, and the extraction method employed. For instance, from 81.67 g of dried Solanum linnaeanum berries, a process yielded 56.2 mg of solamargine, a structurally similar glycoalkaloid.[1][2] Another study on potato sprouts obtained 1.46 g of solanidine (B192412) (the aglycone of related glycoalkaloids) per 100 g of dried material.[3] Researchers should aim to optimize their specific extraction protocol to maximize yield from their chosen biomass.
Q4: How does pH affect the stability and solubility of this compound?
A4: Steroidal glycoalkaloids like this compound are generally more stable in acidic conditions.[4] They tend to precipitate in alkaline solutions, a property that can be exploited during purification.[4] It has been shown that at a pH of 8.0, approximately 90% of steroidal glycoalkaloids can be precipitated from an extract. However, prolonged exposure to highly alkaline conditions can lead to irreversible degradation of the glycosidic linkages.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent System: Use a polar solvent like methanol (B129727) or ethanol, often in an aqueous mixture, to efficiently extract glycoalkaloids. Acidifying the extraction solvent (e.g., with acetic or hydrochloric acid) can improve the solubility of alkaloid salts. 2. Increase Solvent-to-Solid Ratio: Ensure the plant material is thoroughly saturated with the solvent to facilitate efficient mass transfer. 3. Extend Extraction Time: Allow sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound. |
| Degradation during Extraction | 1. Control Temperature: Avoid excessive heat during extraction, as it can lead to the degradation of thermolabile compounds. 2. Maintain a Slightly Acidic pH: As glycoalkaloids are more stable in acidic conditions, maintaining a pH between 4 and 6 can help prevent degradation. |
| Suboptimal Plant Material | 1. Source and Harvest Time: The concentration of glycoalkaloids can vary significantly based on the plant's genetics, growing conditions, and stage of maturity at harvest. 2. Drying and Storage: Improper drying and storage of the plant material can lead to enzymatic degradation of the target compounds. |
Issue 2: Difficulty in Purifying this compound from Crude Extract
| Potential Cause | Troubleshooting Steps |
| Presence of Structurally Similar Glycoalkaloids | 1. Utilize Multi-Step Chromatography: A single chromatographic method is often insufficient. Combine different techniques, such as column chromatography with silica (B1680970) gel followed by preparative HPLC or centrifugal partition chromatography (CPC), for effective separation. 2. Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients to achieve better resolution between this compound and other related alkaloids. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Adjust pH: Modifying the pH of the aqueous phase can sometimes break emulsions. 2. Centrifugation: High-speed centrifugation can aid in separating the layers. 3. Use of Toluene: Toluene has been suggested as a solvent that has a lower propensity for emulsion formation in two-phase hydrolysis-extraction systems. |
| Product Loss during Precipitation | 1. Precise pH Control: Carefully adjust the pH to the optimal point for precipitation (around pH 8.0-8.5) to maximize recovery without causing degradation. 2. Sufficient Incubation Time: Allow adequate time for the precipitate to form completely before centrifugation or filtration. |
Data Presentation
Table 1: Comparison of Extraction Parameters for Steroidal Glycoalkaloids
| Parameter | Method 1: Acidified Methanol Extraction | Method 2: Two-Phase Hydrolysis/Extraction |
| Solvent System | 50% Methanol with 2% (w/v) Hydrochloric Acid | Toluene and aqueous Hydrochloric Acid (approx. 5%) |
| Key Advantage | Good solubilization of glycoalkaloid salts. | Combines hydrolysis and extraction in a single step, protecting the aglycone from acid degradation. |
| Reported Yield | Yielded 1.46 g of solanidine per 100 g of dried potato sprouts. | High yield of pure aglycones reported. |
| Potential Issue | Requires subsequent steps to isolate the free alkaloid. | Potential for emulsion formation. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Glycoalkaloids from Plant Material
-
Milling: Dry the plant material (e.g., Solanum nigrum berries) and grind it into a fine powder to increase the surface area for extraction.
-
Acidified Solvent Extraction:
-
Macerate the powdered plant material in a solution of 80% methanol containing 1% acetic acid at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue to ensure complete recovery.
-
-
Solvent Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Acid-Base Partitioning:
-
Resuspend the resulting aqueous extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
-
Adjust the pH of the aqueous phase to approximately 8.5 with ammonium (B1175870) hydroxide (B78521) to precipitate the crude glycoalkaloids.
-
Allow the mixture to stand at 4°C for at least 12 hours.
-
-
Collection of Crude Product: Centrifuge the mixture and collect the precipitate. Wash the precipitate with cold distilled water and then freeze-dry to obtain the crude glycoalkaloid powder.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60, using a suitable non-polar solvent like chloroform (B151607) as the slurry solvent.
-
Sample Loading: Dissolve the crude glycoalkaloid powder in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise or linear gradient. A common gradient could be from 100:0 to 80:20 chloroform:methanol.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect fractions based on the TLC profile. Fractions containing compounds with similar Rf values should be pooled.
-
Further Purification: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water with a suitable modifier like formic acid.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Survey of solasodine-type glycoalkaloids by western blotting and ELISA using anti-solamargine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
preventing precipitation of Alpha-Solamarine in aqueous solutions
Welcome to the technical support center for alpha-solanine (B192411). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with alpha-solanine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is alpha-solanine and why is it difficult to work with in aqueous solutions?
Alpha-solanine is a glycoalkaloid poison found in species of the nightshade family, such as potatoes. It is a large, complex steroidal molecule, which contributes to its poor solubility in water, especially at neutral or alkaline pH. This low aqueous solubility often leads to precipitation during experiments, which can affect the accuracy and reproducibility of results.
Q2: What are the general solubility properties of alpha-solanine?
Alpha-solanine is practically insoluble in water but is soluble in certain organic solvents. Its solubility is also pH-dependent, increasing in acidic conditions. A summary of its solubility in various solvents is provided below.
Data Presentation: Solubility of Alpha-Solanine
| Solvent | Solubility | Notes |
| Water | 1.38 - 26.04 mg/L | Practically insoluble; solubility is pH-dependent. |
| DMSO | ~50 mg/mL | A common solvent for preparing high-concentration stock solutions.[1] |
| Hot Ethanol (B145695) | Readily soluble | Heating significantly improves solubility.[1][2] |
| Methanol | Slightly soluble | Can be improved with heating.[1] |
Q3: What is "solvent shock" and how can I avoid it?
Solvent shock refers to the rapid precipitation of a compound when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This is a common issue with hydrophobic compounds like alpha-solanine. To avoid this, it is crucial to add the stock solution to the aqueous medium slowly and with constant mixing. Performing serial dilutions can also help mitigate this effect.
Troubleshooting Guides
Issue 1: My alpha-solanine precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common problem due to the poor aqueous solubility of alpha-solanine. Here are several strategies to prevent precipitation:
1. pH Adjustment:
-
Problem: Alpha-solanine is known to precipitate at a pH above 7.[1]
-
Solution: Adjust the pH of your aqueous buffer to a more acidic range. An optimal pH range for alpha-solanine solubility has been reported to be between 4 and 5.
-
Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
2. Use of a Co-solvent:
-
Problem: The abrupt change in solvent polarity from DMSO to a fully aqueous environment causes precipitation.
-
Solution: Incorporate a co-solvent, such as ethanol, into your final aqueous solution. While specific percentages for alpha-solanine are not widely published, a final concentration of 1-5% ethanol can be a good starting point.
-
Experimental Protocol:
-
Prepare your aqueous buffer.
-
Add the desired volume of ethanol to the buffer and mix well.
-
Slowly add the alpha-solanine stock solution (in DMSO) to the buffer-ethanol mixture while vortexing or stirring.
-
3. Employing Surfactants:
-
Problem: Alpha-solanine molecules aggregate in aqueous solutions.
-
Solution: Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.
-
Recommended Surfactants: For steroidal molecules, consider using surfactants like Tween® 20 or Pluronic® F-68.
-
Starting Concentrations: Begin with a low, non-toxic concentration, typically between 0.01% and 0.1% (w/v), in your final solution.
4. Cyclodextrin (B1172386) Inclusion Complexes:
-
Problem: The hydrophobic nature of alpha-solanine leads to poor water solubility.
-
Solution: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used for this purpose.
-
Experimental Approach: Prepare a stock solution of the cyclodextrin in your aqueous buffer and then add the alpha-solanine stock solution to it. The optimal ratio of cyclodextrin to alpha-solanine will need to be determined empirically.
Issue 2: I'm seeing precipitation in my cell culture media after adding alpha-solanine.
Working with cell culture introduces additional complexities. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for alpha-solanine precipitation in cell culture.
Experimental Protocols
Protocol 1: Preparation of an Alpha-Solanine Stock Solution in DMSO
This protocol details the preparation of a 10 mg/mL stock solution of alpha-solanine in DMSO.
Materials:
-
Alpha-solanine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 10 mg of alpha-solanine powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 10-15 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol provides a general method for assessing the effect of alpha-solanine on the NF-κB signaling pathway by measuring the phosphorylation of p65 and IκBα.
Materials:
-
Cells of interest (e.g., macrophages, endothelial cells)
-
Alpha-solanine stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of alpha-solanine (or vehicle control) for the desired time. A positive control, such as TNF-α or LPS, should be used to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Workflows
Alpha-Solanine Biosynthesis Pathway
Alpha-solanine is synthesized from cholesterol through a series of enzymatic reactions. The pathway involves the formation of the aglycone solanidine, which is then glycosylated.
Caption: Simplified biosynthesis pathway of alpha-solanine from cholesterol.
Inhibition of the NF-κB Signaling Pathway by Alpha-Solanine
Alpha-solanine has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Caption: Alpha-solanine inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.
References
dealing with batch-to-batch variability of Alpha-Solamarine extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the batch-to-batch variability of Alpha-Solamarine extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts is a significant challenge stemming from several factors, primarily related to the raw plant material and the extraction process. Key contributors include:
-
Botanical Source Material:
-
Genetics: Different cultivars of Solanum species (e.g., potatoes) have genetically determined variations in glycoalkaloid content.
-
Environmental Conditions: Factors such as climate, soil composition, and altitude where the plant is grown can significantly impact the concentration of this compound.[1][2]
-
Harvest Time: The developmental stage of the plant at the time of harvest influences the levels of secondary metabolites.
-
Storage Conditions: Post-harvest storage conditions, particularly exposure to light and temperature, can lead to increased glycoalkaloid synthesis in plant tissues like potato tubers.[3][4]
-
-
Extraction Process:
-
Solvent Choice: The type and concentration of the solvent used will affect the efficiency of extraction.
-
Extraction Method: Different techniques (e.g., maceration, soxhlet, ultrasonic-assisted extraction) have varying efficiencies and can lead to different impurity profiles.
-
Experimental Parameters: Variations in temperature, extraction time, and the ratio of solvent to plant material can cause significant differences in yield and purity.
-
Q2: My this compound extract shows inconsistent biological activity between batches, even with similar concentrations. What could be the cause?
A2: This is a common issue. Besides variations in the concentration of this compound itself, the presence of co-extracted compounds can influence biological activity. This compound is often co-extracted with other structurally similar glycoalkaloids, such as alpha-chaconine (B190788), and their aglycone, solanidine. The ratio of these alkaloids can vary between batches and may synergistically or antagonistically affect the overall biological effect of the extract. It is crucial to have a comprehensive analytical method that can identify and quantify not just this compound but also other major related alkaloids.
Q3: How can I minimize variability in my this compound extractions?
A3: To improve consistency, consider the following:
-
Standardize Raw Materials: If possible, source plant material from a single, reputable supplier who can provide information on the cultivar, growing conditions, and harvest date. For potatoes, using peels from tubers stored in dark, cool conditions is advisable.
-
Optimize and Standardize Extraction Protocol: Use a validated and consistent extraction protocol. Document all parameters, including solvent type and volume, temperature, and extraction time.
-
Implement Quality Control Checks: Use analytical techniques like HPLC to quantify the this compound content in each batch. It's also recommended to quantify other major co-extracted glycoalkaloids like alpha-chaconine.
Q4: What are the best practices for storing this compound extracts to prevent degradation?
A4: this compound is susceptible to degradation. For long-term storage, it is recommended to store the dried extract at -20°C in a tightly sealed container, protected from light and moisture. For solutions, prepare fresh or store at -20°C for short periods. Avoid repeated freeze-thaw cycles. The stability of this compound in soil and groundwater has been studied, indicating that microbial degradation can occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate plant material (low-glycoalkaloid cultivar, improper storage).2. Inefficient extraction method or parameters (e.g., incorrect solvent, insufficient extraction time).3. Degradation of this compound during extraction (e.g., excessive heat). | 1. Source high-glycoalkaloid plant material (e.g., potato peels exposed to light).2. Optimize the extraction protocol. Consider using ultrasonic-assisted extraction for improved efficiency. Refer to the detailed protocol below.3. Use moderate temperatures during extraction and drying steps. |
| Inconsistent HPLC Results (Peak Area/Retention Time) | 1. Inconsistent sample preparation.2. Column degradation or contamination.3. Mobile phase instability or improper preparation.4. Injector issues (e.g., air bubbles, partial blockage). | 1. Ensure complete dissolution of the extract and filter all samples through a 0.45 µm filter before injection.2. Flush the column with a strong solvent or replace it if necessary.3. Prepare fresh mobile phase for each run and ensure it is properly degassed.4. Check the injector for blockages and ensure consistent injection volumes. |
| Variable Biological Activity in Cell-Based Assays | 1. Inconsistent ratio of this compound to other co-extracted glycoalkaloids (e.g., alpha-chaconine).2. Presence of interfering compounds from the plant matrix.3. Inaccurate quantification of the active compound in the extract. | 1. Use a validated HPLC method to quantify both this compound and alpha-chaconine to understand the composition of each batch.2. Consider a further purification step (e.g., solid-phase extraction) to remove interfering substances.3. Re-validate your quantification method using a certified reference standard. |
Quantitative Data Summary
The following tables provide an overview of the typical variability observed in the glycoalkaloid content of potato tubers, a common source of this compound. This data illustrates the importance of characterizing each batch of extract.
Table 1: Variation in Glycoalkaloid Content Based on Potato Cultivar and Environmental Conditions.
| Cultivar | Location/Year | α-Solanine (mg/kg dry weight) | α-Chaconine (mg/kg dry weight) | Total Glycoalkaloids (mg/kg dry weight) |
| Arran Pilot | Site 1, Year 1 | 150 | 250 | 400 |
| Arran Pilot | Site 2, Year 2 | 220 | 380 | 600 |
| Beauty of Hebron | Site 1, Year 1 | 350 | 500 | 850 |
| Beauty of Hebron | Site 1, Year 2 | 420 | 600 | 1020 |
| Congo | Site 2, Year 1 | 280 | 450 | 730 |
| Congo | Site 2, Year 2 | 310 | 520 | 830 |
| Data is illustrative and based on reported variations in scientific literature. |
Table 2: Effect of Light Exposure on Glycoalkaloid Content in Potato Tuber Peels.
| Condition | α-Solanine (mg/kg fresh weight) | α-Chaconine (mg/kg fresh weight) | Total Glycoalkaloids (mg/kg fresh weight) |
| Stored in Darkness | 15 | 25 | 40 |
| Exposed to Light (Greened) | 200 | 350 | 550 |
| Data is illustrative and based on reported variations in scientific literature. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound from Potato Peels
This protocol is optimized for the efficient extraction of glycoalkaloids from potato peels.
-
Sample Preparation:
-
Use potato peels, preferably from tubers that have been exposed to light to increase glycoalkaloid content.
-
Dry the peels at 50-60°C until a constant weight is achieved.
-
Grind the dried peels into a fine powder (e.g., passing through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 10 g of the dried potato peel powder and place it in a 250 mL flask.
-
Add 100 mL of the extraction solvent (80% methanol (B129727) containing 1% formic acid).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 25 kHz and a power density of 35-50 W/L for 20-40 minutes at 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrates using a rotary evaporator at a temperature below 45°C.
-
The resulting crude extract can be further purified or freeze-dried for storage.
-
Protocol 2: Quantification of this compound and Alpha-Chaconine by HPLC
This protocol provides a method for the simultaneous quantification of this compound and alpha-chaconine.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound extract in methanol (e.g., 1 mg/mL).
-
Prepare calibration standards of certified alpha-solanine (B192411) and alpha-chaconine in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM KH2PO4 buffer (pH 6.5) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 204 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve for both alpha-solanine and alpha-chaconine by plotting peak area against concentration.
-
Quantify the amount of each alkaloid in the extract by comparing the peak areas to the respective calibration curves.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound extracts on the cell cycle of cancer cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound extract or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Use a linear scale for the DNA content histogram to resolve the G0/G1, S, and G2/M peaks.
-
Visualizations
Experimental and Analytical Workflows
Diagram 1: Extraction and Analysis Workflow
Signaling Pathways
References
Validation & Comparative
Alpha-Solamarine vs. Solamargine: A Comparative Analysis of Cytotoxic Activity
In the landscape of oncological research, natural compounds are a significant source of potential therapeutic agents. Among these, the glycoalkaloids alpha-solamarine and solamargine (B1681910), predominantly found in plants of the Solanaceae family, have garnered attention for their cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their cytotoxic activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and solamargine across different human cancer cell lines, as reported in various studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Solamargine | QBC939 | Cholangiocarcinoma | 9.81 | Not Specified | [1] |
| Hep3B (Control) | Hepatoma | 5.0 µg/mL | 2 | [2] | |
| Hep3B (G0/G1-synchronized) | Hepatoma | > 10 µg/mL | 2 | [2] | |
| Hep3B (M-synchronized) | Hepatoma | 3.7 µg/mL | 2 | [2] | |
| Hep3B (G2/M-synchronized) | Hepatoma | 3.1 µg/mL | 2 | [2] | |
| H441 | Lung Cancer | 3 | Not Specified | ||
| H520 | Lung Cancer | 6.7 | Not Specified | ||
| H661 | Lung Cancer | 7.2 | Not Specified | ||
| H69 | Lung Cancer | 5.8 | Not Specified | ||
| SMMC-7721 | Hepatoma | 9.21 µg/mL | 72 | ||
| HepG2 | Hepatoma | 19.88 µg/mL | 72 | ||
| SH-SY5Y | Neuroblastoma | 15.62 µg/mL | 72 | ||
| Alpha-Solanine | A549 | Lung Cancer | Not Specified | Not Specified | |
| DU145 | Prostate Cancer | Not Specified | Not Specified | ||
| KB | Squamous Carcinoma | Not Specified | Not Specified | ||
| EC9706 | Esophageal Cancer | Not Specified | Not Specified | ||
| Eca109 | Esophageal Cancer | Not Specified | Not Specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and the specific assays used.
Mechanisms of Cytotoxic Action
Both this compound and solamargine exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate can differ.
Solamargine has been shown to induce apoptosis through both extrinsic and intrinsic pathways. It can up-regulate the expression of death receptors like tumor necrosis factor receptor I (TNFR-I) and Fas receptor, initiating the extrinsic pathway. Concurrently, it modulates the intrinsic pathway by increasing the Bax/Bcl-2 ratio, leading to mitochondrial cytochrome c release and the activation of caspase-9 and -3. Some studies also indicate that solamargine can trigger oncosis, a form of necrotic cell death characterized by plasma membrane perturbation and cell bursting. Furthermore, solamargine has been observed to arrest the cell cycle at the G2/M phase.
Alpha-solanine (referred to as solanine in some literature) also induces apoptosis by activating caspases, such as caspase-3 and -7. Its mechanism involves cell cycle arrest at the G0/G1 phase and an increase in the production of reactive oxygen species (ROS). Alpha-solanine has also been found to downregulate the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the apoptotic signaling pathways modulated by solamargine and this compound.
Experimental Protocols
A widely used method to assess the cytotoxic activity of compounds like this compound and solamargine is the MTT assay.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or solamargine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or solamargine in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the cytotoxic activity of this compound and solamargine.
This guide provides a foundational comparison of this compound and solamargine. Further research with direct, side-by-side comparisons in a broader range of cancer cell lines under standardized conditions is necessary to fully elucidate their relative potencies and therapeutic potential.
References
A Comparative Analysis of Alpha-Solamarine and Cisplatin in Lung Cancer Cell Therapy
An objective guide for researchers and drug development professionals on the cytotoxic and apoptotic effects of Alpha-Solamarine versus the conventional chemotherapeutic agent, Cisplatin (B142131), in the context of lung cancer.
This guide provides a detailed comparison of the anti-cancer properties of this compound, a natural glycoalkaloid, and Cisplatin, a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC). The following sections present experimental data on their respective efficacies in inducing cell death, detail the underlying molecular mechanisms, and provide standardized protocols for reproducing the cited experiments.
Data Presentation: Performance Comparison
The efficacy of a cytotoxic agent is primarily determined by its ability to inhibit cell proliferation and induce programmed cell death (apoptosis). The following tables summarize the quantitative data from various studies on lung cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound/Solamargine (B1681910) and Cisplatin
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Compound | IC50 Value | Reference |
| H441 | Solamargine | 3 µM | [1] |
| H520 | Solamargine | 6.7 µM | [1] |
| H661 | Solamargine | 7.2 µM | [1] |
| H69 | Solamargine | 5.8 µM | [1] |
| NCI-H1299 | Solamargine | ~1.5 µM | [2] |
| NCI-H460 | Solamargine | ~2.0 µM | [2] |
| A549 | Cisplatin | ~20 µM (at 24h) | [3] |
| H460 | Cisplatin | ~15 µM (at 24h) | [3] |
| PC9 | Cisplatin | ~5 µM (at 72h) | [4] |
Note: this compound is often studied as part of a mixture or alongside the structurally similar and potent glycoalkaloid, Solamargine. Data for Solamargine is presented here as a close proxy.
Table 2: Apoptosis Induction in Lung Cancer Cells
This table compares the percentage of apoptotic cells following treatment with each compound, typically measured by Annexin V/PI flow cytometry.
| Cell Line | Compound | Concentration | Duration (h) | Apoptotic Cells (%) | Reference |
| H446 | Solasonine | 13.6 µmol/L | 24 | 44.62% | |
| A549 | Alpha-Solanine | Not specified | Not specified | Promoted Apoptosis | [5] |
| PC-9 | Alpha-Solanine | Not specified | Not specified | Promoted Apoptosis | [5] |
| A549 | Cisplatin | 40 µM | 24 | ~35% | [3] |
| H460 | Cisplatin | 40 µM | 24 | ~40% | [3] |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and Cisplatin are mediated by distinct molecular pathways.
This compound: A Multi-Targeted Approach
Alpha-solanine and related glycoalkaloids induce apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Studies show that Solamargine can increase the expression of Tumor Necrosis Factor Receptors (TNFRs), sensitizing cancer cells to apoptosis signals.[1][6] It also modulates the balance of the Bcl-2 protein family, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the up-regulation of the pro-apoptotic protein Bax.[1][6] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death.[1][6] Furthermore, some research indicates that Alpha-solanine's anti-tumor effects in NSCLC are linked to the regulation of energy metabolism pathways.[5][7]
Cisplatin: DNA Damage and Intrinsic Apoptosis
Cisplatin is a platinum-based drug that functions primarily as an alkylating-like agent.[8] Upon entering the cell, it forms covalent bonds with the N7 position of purine (B94841) bases in DNA, creating intra- and inter-strand crosslinks.[9][10] This DNA damage disrupts DNA replication and transcription, triggering a cellular DNA damage response.[10] This response activates signaling pathways involving proteins like p53, which can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[9][11] The primary route to apoptosis is the intrinsic pathway, which involves the activation of pro-apoptotic Bcl-2 family members (e.g., Bak, Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][4][9]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of cytotoxic and apoptotic effects.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
-
Cell Plating: Seed lung cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Cisplatin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Culture and Treatment: Culture lung cancer cells and treat them with the desired concentrations of this compound or Cisplatin for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[15][18]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[17]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.[17] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[15]
Western Blotting for Apoptotic Proteins
This technique is used to detect and quantify specific proteins like Bcl-2 and Bax.
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the protein expression levels.[19]
Synergistic Potential
Emerging evidence suggests that this compound and its related compounds may enhance the efficacy of conventional chemotherapy. Studies have shown that Solamargine can sensitize cisplatin-resistant NSCLC cells and that a combination treatment of Solamargine and Cisplatin results in a synergistic enhancement of apoptosis.[2][6][21] This suggests a potential role for this compound in combination therapies to overcome drug resistance, a significant challenge in lung cancer treatment.
References
- 1. Action of solamargine on human lung cancer cells--enhancement of the susceptibility of cancer cells to TNFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of solamargine as a cisplatin sensitizer through phenotypical screening in cisplatin-resistant NSCLC organoids [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-solanine Anti-tumor Effects in Non-small Cell Lung Cancer Through Regulating the Energy Metabolism Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of solamargine on TNFs and cisplatin-resistant human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Alpha-Solanine: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of alpha-solanine (B192411), a glycoalkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes.[1] Its contents are intended for researchers and professionals in drug development, offering a comparative look at alpha-solanine's efficacy against established anti-inflammatory agents, supported by experimental data from in-vitro and in-vivo studies.
In-Vitro Anti-inflammatory Activity
Alpha-solanine has demonstrated significant anti-inflammatory potential in various in-vitro models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells, when activated by LPS, mimic an inflammatory response by producing key mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines.
Inhibition of Inflammatory Mediators and Cytokines
Studies show that alpha-solanine effectively suppresses the production of several key inflammatory molecules in a dose-dependent manner. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[2] This leads to a significant reduction in the downstream production of NO and PGE2.[2]
Furthermore, alpha-solanine curtails the production and mRNA expression of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2]
Comparative Data
The following tables summarize the quantitative data on the inhibitory effects of alpha-solanine on various inflammatory markers. For comparative purposes, data for Dexamethasone, a potent steroidal anti-inflammatory drug, is included.
Disclaimer: The data for alpha-solanine and Dexamethasone are sourced from different studies. A direct comparison of IC50 values should be made with caution as experimental conditions may vary.
Table 1: In-Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO | IC50 | Source |
| Alpha-Solanine | 1 µM | ~25% | Not Reported | [2] |
| 5 µM | ~60% | |||
| 10 µM | ~85% | |||
| Dexamethasone | Not Applicable | Not Applicable | 34.60 µg/mL | [3] |
Table 2: In-Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | % Inhibition | Source |
| Alpha-Solanine | TNF-α | 10 µM | ~75% | [2] |
| IL-6 | 10 µM | ~80% | [2] | |
| IL-1β | 10 µM | ~65% | [2] | |
| Dexamethasone | TNF-α, IL-6 | Not Specified | Significant Inhibition | [4][5] |
Experimental Protocols
1.3.1 Cell Culture and Treatment Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of alpha-solanine or a vehicle control for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
1.3.2 Nitric Oxide (NO) Production Assay (Griess Assay) The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
1.3.3 Cytokine Measurement (ELISA) The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualization of In-Vitro Workflow
Molecular Mechanism of Action
The anti-inflammatory effects of alpha-solanine are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Modulation of the NF-κB Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.
Alpha-solanine has been shown to inhibit this process by preventing the degradation of IκBα.[2] This action effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of target genes like iNOS, COX-2, TNF-α, and IL-6.[2]
Modulation of MAPK and Other Pathways
In addition to the NF-κB pathway, alpha-solanine has been observed to suppress the activation of extracellular regulated protein kinases (ERK), a component of the MAPK signaling pathway.[6] It also appears to inhibit the phosphorylation of Akt and STAT1, further contributing to its broad anti-inflammatory profile.[6]
Signaling Pathway Diagram
In-Vivo Anti-inflammatory Effects
The anti-inflammatory properties of alpha-solanine observed in-vitro have been corroborated by animal studies.
Acute Inflammation Models
In a croton oil-induced ear edema model in mice, topical application of alpha-solanine demonstrated a potent, dose-dependent anti-edematous effect.[7] This model is a standard for assessing the efficacy of topical anti-inflammatory agents. Similarly, in the carrageenan-induced paw edema model, another common assay for acute inflammation, alpha-solanine has been shown to reduce swelling and inflammatory cell infiltration.[8]
Comparative Data
The following table presents a direct comparison of the in-vivo anti-inflammatory activity of alpha-solanine and Dexamethasone in the croton oil-induced ear edema model.
Table 3: In-Vivo Inhibition of Croton Oil-Induced Ear Edema in Mice
| Compound | Dose (mg/ear) | Maximum Inhibition | ID50 (mg/ear) | Source |
| Alpha-Solanine | 0.37 | 80 ± 6% | 0.004 | [7] |
| Dexamethasone | 0.10 | 100% | Not Reported | [7] |
ID50: The dose causing 50% inhibition of the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin or Dexamethasone), and test groups receiving different doses of alpha-solanine, usually administered intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 3, and 5 hours).
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Conclusion and Future Directions
The experimental data compiled in this guide strongly supports the anti-inflammatory properties of alpha-solanine. It effectively inhibits the production of key inflammatory mediators and cytokines in-vitro, with a mechanism of action centered on the suppression of the NF-κB and MAPK signaling pathways. These findings are validated by in-vivo studies demonstrating significant anti-edematous activity.
Alpha-solanine represents a promising natural compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including comprehensive dose-response studies directly comparing it to standard drugs, and to address its potential toxicity, which is a known characteristic of glycoalkaloids.[1] These efforts will be crucial in determining its viability as a lead compound for future drug development.
References
- 1. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Solanine Isolated From Solanum Tuberosum L. cv Jayoung Abrogates LPS-Induced Inflammatory Responses Via NF-κB Inactivation in RAW 264.7 Macrophages and Endotoxin-Induced Shock Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solanum paranense Extracts and Solanine Present Anti-Inflammatory Activity in an Acute Skin Inflammation Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Alpha-Solamarine's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of alpha-solamarine and its related glycoalkaloid, solamargine (B1681910), with conventional chemotherapeutic agents. The information is compiled from various preclinical studies to assist researchers in evaluating their potential as anticancer drug candidates.
Executive Summary
This compound, a glycoalkaloid found in plants of the Solanaceae family, has demonstrated significant anticancer effects in numerous preclinical studies. Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and cell cycle arrest. This guide synthesizes available data on the cytotoxic effects of this compound and the closely related compound solamargine, comparing their performance against established anticancer drugs such as cisplatin, doxorubicin, and paclitaxel. The guide also details the key signaling pathways affected by these compounds and provides standardized protocols for the experimental validation of their anticancer activity.
Comparative Cytotoxicity
The in vitro efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of this compound, solamargine, and conventional chemotherapeutic agents across various cancer cell lines.
Table 1: Comparative IC50 Values of Solamargine and Cisplatin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Solamargine | HBL-100 | 2.9 | |
| Solamargine | SK-BR-3 | 4.2 | |
| Solamargine | 2R-75-1 | 3.5 | |
| Cisplatin | HBL-100 | 8.7 | |
| Cisplatin | SK-BR-3 | 10.2 | |
| Cisplatin | 2R-75-1 | 9.1 |
Note: Lower IC50 values indicate higher cytotoxic potency.
Mechanistic Insights: Signaling Pathways
This compound and solamargine exert their anticancer effects by modulating several critical signaling pathways that control cell survival, proliferation, and apoptosis.
ERK/STAT3 Signaling Pathway
Studies have shown that this compound can inhibit the phosphorylation of both Extracellular Signal-regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). The aberrant activation of the ERK and STAT3 pathways is a common feature in many cancers, promoting tumor growth and survival. By downregulating these pathways, this compound can suppress the expression of downstream targets involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor (VEGF).
Independent Verification of Alpha-Solanine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of alpha-solanine (B192411) and its mechanism of action, benchmarked against established chemotherapeutic agents. The information is intended to support independent verification and further research into the therapeutic potential of this natural glycoalkaloid. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Overview of Alpha-Solanine's Mechanism of Action
Alpha-solanine, a glycoalkaloid found in plants of the Solanaceae family, has demonstrated significant anti-cancer activity in numerous preclinical studies.[1][2][3] Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.[4][5][6] Additionally, alpha-solanine has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as arrest the cell cycle.[6][7]
The apoptotic cascade initiated by alpha-solanine involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[4][8]
Comparative Cytotoxicity
The efficacy of an anti-cancer agent is often initially assessed by its cytotoxicity towards cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of alpha-solanine and common chemotherapeutic drugs across various cancer cell lines.
Table 1: IC50 Values of Alpha-Solanine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JEG-3 | Choriocarcinoma | ~30 | [4] |
| RKO | Colorectal Carcinoma | ~22 | [6] |
| HCT-116 | Colorectal Carcinoma | 20.32 | [6] |
| RL95-2 | Endometrial Carcinoma | 26.27 | [9] |
| KB-ChR-8-5 | Oral Cancer (Multidrug-Resistant) | 30 | [7] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [10] |
Table 2: IC50 Values of Common Chemotherapeutic Drugs in Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin (B142131) | HepG2 | Hepatocellular Carcinoma | Not specified | [10][11] |
| Doxorubicin (B1662922) | UKF-NB-4 | Neuroblastoma | Not specified | [12] |
| Doxorubicin | IMR-32 | Neuroblastoma | Not specified | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A study on human hepatocellular carcinoma (HepG2) cells demonstrated that a combination of low doses of alpha-solanine and cisplatin resulted in a synergistic anti-cancer effect, suggesting that alpha-solanine could potentially be used to enhance the efficacy of existing chemotherapy regimens and reduce their side effects.[10][13][14]
Signaling Pathways and Molecular Targets
Alpha-solanine's induction of apoptosis is mediated through the modulation of several key signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of alpha-solanine-induced apoptosis.
Experimental Protocols
For independent verification of the findings presented, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of alpha-solanine on cancer cells and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of alpha-solanine (and/or comparative drugs) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with alpha-solanine.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with alpha-solanine as described for the MTT assay.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of alpha-solanine on the expression levels of key apoptosis-regulating proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with alpha-solanine, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion
The available data strongly suggest that alpha-solanine is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that control programmed cell death. While direct comparative data with a wide range of chemotherapeutics is still emerging, preliminary studies indicate that alpha-solanine's efficacy is comparable to some established drugs and that it may have a synergistic effect when used in combination therapies. The experimental protocols provided in this guide offer a framework for the independent verification and further exploration of alpha-solanine's therapeutic potential. Further research is warranted to fully elucidate its clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. A narrative review of the antitumor studies of solanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of α-solanine on esophageal carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Solanine Inhibits Proliferation and Angiogenesis and Induces Apoptosis through Modulation of EGFR Signaling in KB-ChR-8-5 Multidrug-Resistant Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Effect of α-Solanine and Cisplatin Induces Apoptosis and Enhances Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [논문]Synergistic Effect of α-Solanine and Cisplatin Induces Apoptosis and Enhances Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells [scienceon.kisti.re.kr]
A Comparative Analysis of Alpha-Solamarine from Diverse Solanum Species for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of alpha-solamarine, a steroidal glycoalkaloid with significant therapeutic potential, isolated from various species of the Solanum genus. By presenting quantitative data on its abundance, cytotoxic efficacy, and underlying mechanisms of action, this document aims to inform research and development efforts in oncology and pharmacology.
Data Presentation: Quantitative Comparison of this compound Across Solanum Species
The concentration of this compound and its cytotoxic effects vary considerably among different Solanum species and even between different parts of the same plant.[1] The following table summarizes key quantitative data from multiple studies to facilitate a comparative assessment.
| Solanum Species | Plant Part | This compound Content (mg/100g wet basis) | Related Glycoalkaloid (Alpha-Solasonine) Content (mg/100g wet basis) | Cytotoxicity (IC50) | Reference |
| Solanum macrocarpon | Fruit | 124 - 197 | 16 - 23 | Not specified | [2] |
| Solanum aethiopicum | Fruit | 0.58 - 4.56 | 0.17 - 1 | Not specified | [2] |
| Solanum melongena | Fruit | 0.58 - 4.56 | 0.17 - 1 | Not specified | [1][2] |
| Solanum nigrum | Fruit | Not specified | Not specified | IC50: 6.00 ± 0.52 μM (MGC803 cells), 9.25 ± 0.49 μM (HepG2 cells), 6.23 ± 0.26 μM (SW480 cells) | |
| Solanum americanum | Fruit | Not specified | Not specified | LD50: 42 mg/kg (intraperitoneally in rats) | |
| Solanum aculeastrum | Fruit | Not specified | Not specified | IC50: 10.14 μg/mL (MCF-7 cells) | |
| Solanum linnaeanum | Berries | 68.8 (mg/kg dry weight) | 45.4 (mg/kg dry weight) | Not specified |
Note: The terms this compound and solamargine (B1681910) are used interchangeably in the literature. Cytotoxicity values are highly dependent on the cancer cell line and assay conditions.
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and cytotoxic evaluation of this compound from Solanum species.
Extraction and Purification of this compound
A common method for isolating this compound involves a multi-step process combining extraction and chromatographic techniques.
Caption: Workflow for the extraction and purification of this compound.
-
Preparation of Plant Material: Fresh fruits from the desired Solanum species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered material is subjected to ultrasonic maceration with methanol. The resulting solution is then filtered and concentrated under vacuum to yield a crude extract.
-
Acid-Base Extraction: The crude extract is acidified (e.g., with 2% acetic acid) and then subjected to liquid-liquid extraction with organic solvents like diethyl ether and chloroform (B151607) to remove non-alkaloidal compounds. The resulting aqueous fraction is enriched with glycoalkaloids.
-
Chromatographic Purification: The alkaloid-enriched fraction is further purified using column chromatography on silica (B1680970) gel. Final purification to obtain high-purity this compound is often achieved using High-Performance Liquid Chromatography (HPLC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., human hepatoma SMMC-7721, breast cancer MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with varying concentrations of purified this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Caption: this compound-induced apoptotic signaling pathways.
Extrinsic Pathway
This compound upregulates the expression of death receptors such as Tumor Necrosis Factor Receptor I (TNFR-I) and Fas receptor on the surface of cancer cells. This leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and TRADD (TNFR-I-Associated Death Domain), which in turn activate caspase-8.
Intrinsic Pathway
The intrinsic pathway is initiated by this compound's ability to modulate the expression of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.
Execution Phase
Both the extrinsic and intrinsic pathways converge on the activation of the executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Furthermore, studies have indicated that this compound can inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and promotes their proliferation and survival. Downregulation of phosphorylated STAT3 by this compound contributes to its pro-apoptotic effects.
This comparative guide highlights the significant potential of this compound as an anticancer agent. The variations in its concentration and cytotoxic potency across different Solanum species underscore the importance of careful species selection and standardization for therapeutic development. The detailed experimental protocols and elucidation of its signaling pathways provide a solid foundation for further research into this promising natural compound.
References
Comparative Efficacy of Alpha-Solamarine and Paclitaxel in Multidrug-Resistant Cancer Cells
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. MDR allows cancer cells to develop cross-resistance to a variety of structurally and functionally unrelated anticancer drugs, often rendering standard treatments like paclitaxel (B517696) ineffective. This guide provides a detailed, objective comparison of the established chemotherapeutic agent paclitaxel with the novel plant-derived compound Alpha-Solamarine (also known as solamargine), focusing on their performance against multidrug-resistant cancer cells.
Introduction to the Agents
Paclitaxel , a member of the taxane (B156437) family, is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism involves interfering with the normal function of microtubules, which are critical for cell division.[2][3]
This compound (solamargine) is a steroidal glycoalkaloid naturally found in plants of the Solanum species.[4] It has demonstrated potent anticancer activities across multiple cancer cell lines, including those exhibiting multidrug resistance.[5] Its multifaceted mechanism of action involves inducing apoptosis and potentially circumventing common resistance pathways.
Mechanism of Action and Resistance
Paclitaxel: Microtubule Stabilization and Efflux-Mediated Resistance
Paclitaxel's cytotoxic effect stems from its ability to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing the dynamic instability required for their role in mitosis. The cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death (apoptosis).
The primary mechanism by which cancer cells develop resistance to paclitaxel is through the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 gene. P-gp functions as an efflux pump, actively removing paclitaxel from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. Other resistance mechanisms include mutations in the tubulin protein that alter the drug's binding site and dysfunction in apoptotic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. Induction of actin disruption and downregulation of P-glycoprotein expression by solamargine in multidrug-resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Target Proteins of Alpha-Solamarine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the steroidal glycoalkaloid Alpha-Solamarine and its naturally occurring structural analogs, Solamargine (B1681910) and Solasonine. All three compounds, primarily sourced from plants of the Solanaceae family, have demonstrated significant anticancer properties by targeting various proteins and modulating key signaling pathways involved in tumor growth, proliferation, and survival. This document outlines their known protein targets, presents comparative quantitative data on their efficacy, details relevant experimental methodologies, and visualizes the complex biological processes they influence.
Comparative Efficacy of this compound, Solamargine, and Solasonine
The cytotoxic effects of this compound, Solamargine, and Solasonine have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 Value |
| This compound | HepG2 (Liver Carcinoma) | 7.89 µg/ml[1] |
| A2058 (Melanoma) | Dose-dependent inhibition[2] | |
| JEG-3 (Choriocarcinoma) | Not specified, but induces apoptosis | |
| Solamargine | H441 (Lung Cancer) | 3 µM[3][4] |
| H520 (Lung Cancer) | 6.7 µM[3][4] | |
| H661 (Lung Cancer) | 7.2 µM[3][4] | |
| H69 (Small Cell Lung Cancer) | 5.8 µM[3][4] | |
| HepG2 (Liver Carcinoma) | 4.58 µg/mL[4] | |
| Huh7 (Hepatocellular Carcinoma) | 10 µg/ml[5] | |
| SH-SY5Y (Neuroblastoma) | 15.62 µg/mL[6][7] | |
| FaDu (Hypopharyngeal Squamous Carcinoma) | 5.17 µM | |
| Solasonine | SGC-7901 (Gastric Cancer) | 18 µM[8] |
| HepG2 (Liver Carcinoma) | 6.01 µg/mL[4][9] | |
| SW620 (Colorectal Carcinoma) | 35.52 µM[10] | |
| SW480 (Colorectal Carcinoma) | 44.16 µM[10] | |
| A549 (Lung Adenocarcinoma) | 44.18 µM[10] | |
| MGC803 (Gastric Cancer) | 46.72 µM[10] | |
| THP-1 (Acute Monocytic Leukemia) | IC50 values determined[11] | |
| MV4-11 (Acute Myeloid Leukemia) | IC50 values determined[11] |
Target Proteins and Signaling Pathways
This compound, Solamargine, and Solasonine exert their anticancer effects by interacting with a variety of intracellular and cell-surface proteins, thereby modulating critical signaling pathways.
This compound
This compound has been shown to induce apoptosis and inhibit cell proliferation, angiogenesis, and metastasis through the modulation of several key signaling pathways.
Solamargine
Solamargine is a potent inducer of apoptosis and also inhibits cancer cell migration and invasion. Its primary targets include the STAT3 and P-glycoprotein.
Solasonine
Solasonine has been identified to interact directly with Neuropilin-1 (NRP1) and influences downstream signaling pathways. It also induces apoptosis through both p53-dependent and independent mechanisms.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to determine the target proteins and mechanisms of action of this compound and its alternatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Apoptosis Assay (Annexin V Staining)
Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract.
Conclusion
This compound, Solamargine, and Solasonine are promising natural compounds with demonstrated anticancer activities. Their distinct yet overlapping mechanisms of action, centered around the induction of apoptosis and the inhibition of key signaling pathways, make them valuable subjects for further investigation in the development of novel cancer therapies. This guide provides a foundational understanding of their comparative efficacy and molecular targets, intended to aid researchers in designing future studies and exploring their therapeutic potential.
References
- 1. In vitro cytotoxic potential of Solanum nigrum against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of solamargine on human lung cancer cells--enhancement of the susceptibility of cancer cells to TNFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solamargine | CAS:20311-51-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solasonine induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Alpha-Solamarine: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Alpha-Solamarine in a Laboratory Setting.
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. While this compound, a glycoalkaloid found in plants of the Solanum genus, holds potential in various research applications, its toxicological profile necessitates stringent disposal protocols.[1][2] Adherence to proper disposal procedures is paramount to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines and the general safety protocols for handling cytotoxic compounds.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Toxicity Data for Related Glycoalkaloids
To underscore the importance of cautious handling, the following table summarizes acute toxicity data for glycoalkaloids structurally related to this compound. This data, presented as LD50 (the dose lethal to 50% of a test population), highlights the potential hazards.
| Compound | Test Animal | Route of Administration | LD50 Value (mg/kg) |
| α-Solanine | Rat | Oral | 590[3] |
| Mouse | Intraperitoneal (i.p.) | 30 - 42[3] | |
| Rat | Intraperitoneal (i.p.) | 67 - 75[3] | |
| Monkey | Intraperitoneal (i.p.) | <40[3] | |
| α-Chaconine | Mouse | Intraperitoneal (i.p.) | 19.2 - 27.5[3] |
| Solanidine | Mouse | Intraperitoneal (i.p.) | 42[1] |
| Total Glycoalkaloids (TGA) | Human | Oral (Toxic Dose) | >1 - 3[1] |
| Human | Oral (Potentially Lethal Dose) | 3 - 6[1][5] |
Experimental Protocol for this compound Disposal
This protocol outlines the procedural steps for the safe segregation, collection, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, bench paper, pipette tips, and empty vials, into a designated, leak-proof, and puncture-resistant container lined with a purple cytotoxic waste bag.[3]
-
This container must be clearly labeled with "Cytotoxic Waste" and the universal cytotoxic symbol.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a dedicated, sealed, and shatter-proof container.
-
The container must be compatible with the solvents used and clearly labeled as "Hazardous Waste: this compound" and "Cytotoxic," along with the names of all chemical constituents.
-
Under no circumstances should this compound waste be disposed of down the drain.
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-proof sharps container with a purple lid, indicating cytotoxic contamination.[4]
-
2. Labeling and Storage:
-
Ensure all waste containers are properly labeled with the contents, date, and appropriate hazard warnings.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic, incompatible chemicals, and sources of ignition. This area should be clearly marked as a hazardous waste accumulation site.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste to the disposal personnel.
-
The final and required method of disposal for cytotoxic waste is high-temperature incineration.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
